(R)-methyl oxirane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432146 | |
| Record name | (R)-methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111058-32-3 | |
| Record name | Methyl (2R)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, methyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-methyl oxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work.
Core Physical Properties
This compound, also known as methyl (R)-glycidate, is a colorless liquid at room temperature. The following table summarizes its key physical properties, compiled from reliable sources. It is important to note that some discrepancies exist in the literature, particularly for boiling and melting points at atmospheric pressure. The data presented here prioritizes experimentally determined values from peer-reviewed sources.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₄H₆O₃ | [1] | |
| Molecular Weight | 102.09 g/mol | [1] | |
| Appearance | Colorless liquid | [2] | |
| Boiling Point | 54–57 °C | at 33 mmHg | [2] |
| 97.4 °C | at 760 mmHg (for racemic mixture) | [3] | |
| Melting Point | -45 °C | (for racemic mixture) | |
| Density | 1.166 g/mL | at 25 °C | [4] |
| Refractive Index | n²⁰/D 1.42 | [4] | |
| Optical Activity | [α]²⁰/D +32° | c = 1 in chloroform | [4] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | Qualitative data |
Experimental Protocols
A detailed and reliable experimental protocol for the synthesis of the enantiomeric (S)-methyl oxirane-2-carboxylate is available in Organic Syntheses. This procedure can be adapted for the synthesis of the (R)-enantiomer by starting with the appropriate enantiomer of the precursor. The following is a summary of the key steps involved.
Synthesis of Methyl Glycidate (Racemic)
A common method for the preparation of racemic methyl oxirane-2-carboxylate involves the epoxidation of methyl acrylate. One reported method involves the reaction of acetone with ammonium or sodium persulfate to generate a peroxy acid in situ, which then epoxidizes the methyl acrylate. The resulting methyl oxirane-2-carboxylate is then purified.
Asymmetric Synthesis of (S)-Methyl Glycidate
A well-documented asymmetric synthesis of (S)-methyl glycidate is described, which can be mirrored for the (R)-enantiomer. The key steps are:
-
Catalyst Preparation: A chiral salen-cobalt complex is used as the catalyst for the asymmetric epoxidation.
-
Epoxidation: Methyl acrylate is subjected to epoxidation using a suitable oxidant, such as m-chloroperoxybenzoic acid (mCPBA), in the presence of the chiral catalyst.
-
Workup and Purification: The reaction mixture is worked up to remove the catalyst and unreacted starting materials. The crude product is then purified by vacuum distillation to yield the enantiomerically enriched (S)-methyl glycidate.
The enantiomeric excess of the final product is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for the Synthesis of (S)-Methyl Glycidate
The following diagram illustrates the general workflow for the synthesis and purification of (S)-methyl glycidate, which is adaptable for the (R)-enantiomer.
This guide provides essential physical property data and an overview of the synthesis of this compound. For detailed experimental procedures, it is highly recommended to consult the primary literature cited.
References
Spectroscopic Profile of (R)-methyl 2,3-epoxypropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-methyl 2,3-epoxypropanoate, also known as methyl (R)-glycidate. This compound is a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals, making a thorough understanding of its structural characteristics essential. The following sections detail its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.
Physicochemical Properties
Basic physical and chemical properties of (R)-methyl 2,3-epoxypropanoate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol [1][2][3][4][5] |
| CAS Number | 111058-32-3[1][2][3][4][5][6] |
| Appearance | Colorless liquid/oil[7] |
| Density | 1.166 g/mL at 25 °C[3][4][6] |
| Refractive Index (n20/D) | 1.42[3][4][6] |
| Optical Activity [α]20/D | +32° (c = 1 in chloroform)[3][4][6] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of (R)-methyl 2,3-epoxypropanoate. Note that the spectroscopic data for enantiomers are identical, and the following data is representative of a glycidate structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.79 | dd | 2.6, 5.6 | 1 | H-3a (epoxide CH₂) |
| 2.91 | dd | 4.2, 5.6 | 1 | H-3b (epoxide CH₂) |
| 3.32 | dd | 2.6, 4.2 | 1 | H-2 (epoxide CH) |
| 3.78 | s | - | 3 | -OCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate
| Chemical Shift (δ) ppm | Assignment |
| 46.2 | C-3 (epoxide CH₂) |
| 48.4 | C-2 (epoxide CH) |
| 52.6 | -OCH₃ |
| 170.0 | C-1 (C=O) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl 2,3-Epoxypropanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3050 | Medium | C-H stretch (epoxide and methyl) |
| 1740 | Strong | C=O stretch (ester) |
| 1250, 1180 | Strong | C-O stretch (ester) |
| 850 | Strong | C-O-C stretch (epoxide ring) |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for Methyl 2,3-Epoxypropanoate (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 102 | 5 | [M]⁺ (Molecular Ion) |
| 71 | 100 | [M - OCH₃]⁺ |
| 59 | 40 | [COOCH₃]⁺ |
| 43 | 80 | [C₂H₃O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for (R)-methyl 2,3-epoxypropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (R)-methyl 2,3-epoxypropanoate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of (R)-methyl 2,3-epoxypropanoate is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of (R)-methyl 2,3-epoxypropanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.
Caption: Workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. (R)-缩水甘油酸甲酯 optical purity ee: 94% (GLC), 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CAS 111058-32-3 | Sigma-Aldrich [sigmaaldrich.com]
- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of (R)-Methyglycidate (CAS 111058-32-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyglycidate, with the CAS number 111058-32-3, is a chiral epoxide ester of significant interest in synthetic organic chemistry. Its structural features, namely the reactive epoxide ring and the ester functionality, combined with its defined stereochemistry, make it a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the chemical properties of (R)-Methyglycidate, detailed experimental protocols for their determination, and its application in the synthesis of oxazolidinone antibacterials, a critical class of drugs for treating resistant bacterial infections.
Chemical and Physical Properties
(R)-Methyglycidate, also known as Methyl (R)-oxiranecarboxylate, is a clear, colorless to slightly yellow oil.[1] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 111058-32-3 | [2][3] |
| Alternate Names | Methyl (R)-oxiranecarboxylate | [3] |
| Molecular Formula | C₄H₆O₃ | [2][3] |
| Molecular Weight | 102.09 g/mol | [2][3] |
| SMILES String | COC(=O)[C@H]1CO1 | [2] |
| InChI Key | YKNYRRVISWJDSR-GSVOUGTGSA-N | [2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless or slightly yellow liquid | [1] |
| Density | 1.166 g/mL at 25 °C | [2] |
| Boiling Point | 97.45 °C at 760 mmHg | [1] |
| Refractive Index (n20/D) | 1.42 | [2] |
| Optical Activity ([α]20/D) | +32° (c = 1 in chloroform) | [2] |
| Flash Point | 72 °C (162 °F) | [1] |
| Solubility | Soluble in Chloroform. Slightly soluble in Acetonitrile and Ethyl Acetate. | [4] |
| Storage Temperature | 2-8 °C | [2] |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocols
The following sections detail the general methodologies for determining the key physicochemical properties of liquid compounds like (R)-Methyglycidate.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or sample vial
-
Rubber band or wire to attach the sample tube to the thermometer
-
Heat source (Bunsen burner or hot plate)
-
Heating medium (mineral oil)
Procedure:
-
A small amount of the liquid sample (a few microliters) is introduced into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a heating oil, ensuring the sample is level with the thermometer bulb.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and clamped.
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
Determination of Optical Activity
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. It is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., chloroform)
Procedure:
-
A solution of the sample is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent. The concentration (c) is calculated in g/mL.
-
The polarimeter is switched on and allowed to warm up.
-
The polarimeter cell is filled with the pure solvent to take a blank reading, which is set to zero.
-
The cell is then rinsed and filled with the sample solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).
Synthetic Application: Intermediate in Oxazolidinone Synthesis
(R)-Methyglycidate is a key chiral precursor in the synthesis of oxazolidinone antibacterials, such as Linezolid. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with stereochemical control.
Synthetic Pathway to Linezolid
While various synthetic routes to Linezolid exist, a common strategy involves the reaction of a protected aminophenol with a chiral three-carbon unit derived from a precursor like (R)-epichlorohydrin, which is structurally related to (R)-Methyglycidate. The following diagram illustrates a plausible synthetic pathway.
Mechanism of Action of Oxazolidinones
Oxazolidinones, the class of antibiotics synthesized from precursors like (R)-Methyglycidate, exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by oxazolidinones.
Oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding event prevents the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. By blocking this step, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect. This unique mechanism of action means there is little cross-resistance with other classes of protein synthesis inhibitors.
References
- 1. WO2010084514A2 - A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - Google Patents [patents.google.com]
- 2. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (R)-methyl oxirane-2-carboxylate | 111058-32-3 | Benchchem [benchchem.com]
Enantioselective Synthesis of Methyl Oxirane-2-Carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of methyl oxirane-2-carboxylate, a valuable chiral building block in the pharmaceutical industry. The guide details three key strategies: Jacobsen-Katsuki Epoxidation, Sharpless Asymmetric Epoxidation, and Enzymatic Kinetic Resolution. For each method, a thorough experimental protocol is provided, alongside quantitative data to facilitate comparison and implementation. The underlying mechanisms and experimental workflows are visually represented through diagrams generated using the DOT language.
Jacobsen-Katsuki Epoxidation of Methyl Acrylate
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including α,β-unsaturated esters like methyl acrylate. This reaction typically utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite. The chirality of the salen ligand dictates the stereochemical outcome of the epoxidation.
Reaction Mechanism
The catalytic cycle of the Jacobsen epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the metal center, directing the approach of the alkene and leading to a stereoselective oxygen transfer.
The Versatile Chiral Building Block: A Technical Guide to (R)-Methyl Glycidate Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-methyl glycidate, a valuable and versatile chiral building block, plays a pivotal role in the enantioselective synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its reactive epoxide ring and chiral center make it an ideal starting material for the construction of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides an in-depth review of the applications of (R)-methyl glycidate, focusing on its use in the synthesis of key pharmaceuticals, complete with experimental protocols, quantitative data, and pathway visualizations.
Synthesis of (R)-Methyl Glycidate
The enantiomerically pure (R)-methyl glycidate is typically obtained through the resolution of racemic methyl glycidate. A common and efficient method is the hydrolytic kinetic resolution (HKR) using a chiral cobalt-salen catalyst, as pioneered by Jacobsen.
Synthesis of Racemic Methyl Glycidate
A standard procedure for the synthesis of racemic methyl glycidate involves the epoxidation of methyl acrylate.
Experimental Protocol:
-
A solution of methyl acrylate in a suitable solvent is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or aqueous sodium hypochlorite.
-
The reaction is typically carried out at a controlled temperature, often starting at 0°C and then warming to room temperature.
-
After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., dichloromethane) and washed to remove byproducts.
-
The crude product is then purified by fractional vacuum distillation to yield racemic methyl glycidate as a colorless liquid.[1]
| Reactant | Reagent | Solvent | Temperature | Yield |
| Methyl Acrylate | aq. NaOCl | Dichloromethane | 0°C to RT | 44-46% |
Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl Glycidate
The Jacobsen hydrolytic kinetic resolution is a highly effective method for separating the two enantiomers of racemic epoxides.
Experimental Protocol:
-
Racemic methyl glycidate is treated with a substoichiometric amount of water in the presence of a chiral (R,R)-Co(II)-salen catalyst.
-
The reaction selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-methyl glycidate unreacted and in high enantiomeric excess.
-
The reaction is typically run in a suitable solvent, and the catalyst is activated with an acid.
-
After the reaction, the unreacted (R)-methyl glycidate is separated from the diol and the catalyst by distillation or chromatography.[1]
| Substrate | Catalyst | Reagent | Enantiomeric Excess (ee) |
| Racemic Methyl Glycidate | (R,R)-Co(II)-salen | Water | >99% for (S)-methyl glycidate |
Note: To obtain (R)-methyl glycidate, the corresponding (S,S)-Co(II)-salen catalyst would be used to hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer, or the (R,R) catalyst is used and the unreacted epoxide is the (R)-enantiomer.
Applications in Pharmaceutical Synthesis
(R)-methyl glycidate and its derivatives are crucial intermediates in the synthesis of several important drugs.
Diltiazem
Diltiazem is a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[2] A key chiral intermediate in its synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. While not a direct application of (R)-methyl glycidate, the synthesis of this intermediate often employs asymmetric epoxidation techniques that establish the desired stereochemistry, conceptually similar to using a pre-existing chiral building block.
Mechanism of Action: Diltiazem
Diltiazem inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells by blocking L-type calcium channels. This leads to vasodilation and a decrease in heart rate and contractility.[3][4][5]
Experimental Protocol for a Key Diltiazem Intermediate:
A practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate.[6][7][8][9][10]
-
Methyl (E)-4-methoxycinnamate is treated with an oxidizing agent (e.g., Oxone) in the presence of a chiral ketone catalyst.
-
The reaction yields the desired epoxide with good enantioselectivity.
-
The product is then isolated and purified.
| Substrate | Catalyst | Oxidant | Yield | Enantiomeric Excess (ee) |
| Methyl (E)-4-methoxycinnamate | Chiral binaphthyl ketone | Oxone | 89% | 77% |
(R)-Rolipram
(R)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its antidepressant and anti-inflammatory properties.[11] Its synthesis can be achieved through various routes, often involving the formation of a chiral γ-lactam intermediate.
Mechanism of Action: (R)-Rolipram
Rolipram selectively inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and neuronal function.[12][13][14]
Experimental Workflow: Multistep Continuous-Flow Synthesis of (R)-Rolipram
A notable approach to the synthesis of (R)-rolipram is a multistep continuous-flow process using heterogeneous catalysts.[15] This method offers advantages in terms of productivity, safety, and reproducibility.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diltiazem - Wikipedia [en.wikipedia.org]
- 3. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rolipram - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis. This document details its commercial availability, provides established protocols for its synthesis, and explores its emerging role in drug discovery, particularly as a potential modulator of the CDK1 signaling pathway in cancer therapeutics.
Commercial Availability and Suppliers
This compound, also known as methyl (R)-glycidate, is commercially available from a range of chemical suppliers. The quality and specifications of the product can vary between suppliers, with purity and enantiomeric excess being critical parameters for its application in asymmetric synthesis. Below is a summary of key suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Enantiomeric Excess (ee) | Notes |
| Sigma-Aldrich | Methyl (2R)-glycidate | 111058-32-3 | C₄H₆O₃ | 97% | ≥94% (GLC)[1] | Available in various quantities.[1] |
| Oakwood Chemical | This compound | 111058-32-3 | C₄H₆O₃ | 97%[2] | Not specified | - |
| AChemBlock | methyl oxirane-2-carboxylate | 4538-50-5 (racemic) | C₄H₆O₃ | 97%[3] | Not applicable (racemic) | - |
| ChemShuttle | methyl oxirane-2-carboxylate | 4538-50-5 (racemic) | C₄H₆O₃ | 95% | Not applicable (racemic) | - |
Experimental Protocols for Synthesis
The enantioselective synthesis of this compound is crucial for its use in pharmaceutical applications. Two primary methods for achieving high enantiopurity are the Jacobsen Hydrolytic Kinetic Resolution and the Darzens condensation with a chiral auxiliary.
Jacobsen Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This method provides access to highly enantioenriched this compound by the selective hydrolysis of the (S)-enantiomer from a racemic mixture, leaving the desired (R)-enantiomer unreacted.
Experimental Workflow:
Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.
Methodology:
-
Catalyst Preparation: The chiral (salen)Co(II) catalyst is activated by exposure to air and a weak acid (e.g., acetic acid) to form the active (salen)Co(III) species.
-
Reaction Setup: The activated catalyst is dissolved in a suitable solvent (e.g., tert-butyl methyl ether). Racemic methyl glycidate is then added to the solution.
-
Hydrolysis: A substoichiometric amount of water (typically 0.5 equivalents relative to the racemic epoxide) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining epoxide.
-
Work-up and Purification: Once the desired enantiomeric excess is reached, the reaction is quenched, and the catalyst is removed by filtration. The resulting mixture, containing the enantioenriched (R)-epoxide and the (S)-diol, is then separated by column chromatography to yield the pure this compound.
Asymmetric Darzens Condensation
The Darzens condensation is a classic method for the synthesis of glycidic esters. To achieve enantioselectivity, a chiral auxiliary can be employed.
Logical Relationship of Darzens Condensation:
Caption: Key steps in the Asymmetric Darzens Condensation.
Methodology:
-
Reactant Preparation: An α-haloester bearing a chiral auxiliary is prepared. A suitable aldehyde, such as formaldehyde or its equivalent, is chosen as the carbonyl component.
-
Enolate Formation: The chiral α-haloester is treated with a non-nucleophilic base (e.g., sodium hydride or sodium ethoxide) in an aprotic solvent (e.g., THF) at low temperature to generate the corresponding enolate.
-
Condensation: The aldehyde is added to the enolate solution. The chiral auxiliary directs the nucleophilic attack of the enolate on the carbonyl carbon, leading to the formation of a halohydrin intermediate with a specific stereochemistry.
-
Epoxide Formation: The reaction mixture is allowed to warm to room temperature, promoting an intramolecular SN2 reaction where the alkoxide displaces the halide to form the epoxide ring. This results in a mixture of diastereomeric glycidic esters.
-
Purification and Auxiliary Removal: The diastereomers are separated by chromatography. The desired diastereomer is then subjected to hydrolysis or transesterification to remove the chiral auxiliary and yield the enantiomerically pure this compound.
Application in Drug Development: A Potential CDK1 Inhibitor
This compound and its derivatives are gaining attention in medicinal chemistry due to their potential as anticancer agents. The strained oxirane ring is an electrophilic moiety that can react with nucleophilic residues in biological targets, such as enzymes and receptors.
Recent studies have highlighted the potential of oxirane-2-carboxylate derivatives as inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[4] CDK1 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.
The CDK1 Signaling Pathway and a Proposed Mechanism of Action
The CDK1 signaling pathway is central to the control of the G2/M transition in the cell cycle. The proposed mechanism of action for oxirane-2-carboxylate derivatives involves the covalent modification of the CDK1 active site, leading to its inactivation.
Caption: Simplified CDK1 signaling pathway and the point of inhibition.
The binding of Cyclin B to CDK1 forms the Mitosis-Promoting Factor (MPF), which is essential for the G2/M transition. Oxirane-2-carboxylate derivatives are proposed to act as irreversible inhibitors of CDK1. The electrophilic epoxide ring can undergo a nucleophilic attack by a cysteine residue in the ATP-binding pocket of CDK1, forming a covalent bond. This covalent modification prevents ATP from binding, thereby inactivating the kinase and halting the cell cycle, which can ultimately lead to apoptosis in cancer cells. Molecular docking studies have suggested that these derivatives can fit into the active site of CDK1, positioning the oxirane ring for reaction with key residues.[4]
References
- 1. Methyl (2R)-glycidate ee 94 GLC, 97 111058-32-3 [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. methyl oxirane-2-carboxylate 97% | CAS: 4538-50-5 | AChemBlock [achemblock.com]
- 4. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: An In-Depth Technical Guide to the Safe Handling of Methyl Glycidate
For Researchers, Scientists, and Drug Development Professionals
Methyl glycidate, an epoxide-containing organic compound, and its analogues such as BMK methyl glycidate and PMK methyl glycidate, are valuable intermediates in organic synthesis. However, their utility is matched by significant health and safety concerns inherent to their reactive epoxide functionality. The structural similarity to other glycidyl ethers and esters—a class of compounds known for their toxic and sensitizing properties—necessitates a rigorous and informed approach to their handling in a laboratory setting. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling protocols to ensure the well-being of researchers and maintain a safe laboratory environment.
Understanding the Hazard Profile
Methyl glycidate and its related compounds are classified based on the broader toxicological data available for glycidyl ethers and epoxides. The primary hazards include flammability, skin and eye irritation, potential for skin sensitization, and suspected genotoxicity and carcinogenicity. The toxicity of glycidyl esters is often attributed to the in vivo release of glycidol, a compound classified as a probable human carcinogen[1][2][3].
Regulatory and Advisory Status
While specific regulations for every methyl glycidate isomer are not always available, it is crucial to note that certain analogues, such as PMK glycidate, are listed as precursors in the synthesis of controlled substances in some jurisdictions[4][5][6][7]. Researchers must be aware of and comply with all local and national regulations concerning the acquisition, storage, and use of these compounds.
GHS Hazard Classification
Based on data from similar compounds, the GHS classification for methyl glycidate analogues can include:
-
Flammable Liquids: Category 2 or 3, indicating a significant fire hazard[8].
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled[9].
-
Skin Corrosion/Irritation: Causes skin irritation[10].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[8].
-
Skin Sensitization: May cause an allergic skin reaction. Glycidyl ethers are known skin sensitizers[11][12].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: Suspected of causing cancer[13].
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness[8].
Quantitative Toxicological Data
Quantitative toxicological data for specific methyl glycidate isomers are limited. The following tables summarize available data for methyl glycidate and structurally related glycidyl ethers to provide a comparative overview of their potential toxicity.
Table 1: Acute Toxicity Data for Methyl Glycidate Analogues and Related Compounds
| Chemical Name | CAS Number | Route | Species | Value | Reference |
| Methyl 3-sec-butyl-3-methylglycidate | 72569-66-5 | Intravenous | Mouse | LD50: 178 mg/kg | [14] |
| Allyl glycidyl ether | 106-92-3 | Oral | Mouse | LD50: 0.4 g/kg | [12] |
| Allyl glycidyl ether | 106-92-3 | Oral | Rat | LD50: 1.6 g/kg | [12] |
| Allyl glycidyl ether | 106-92-3 | Dermal | Rabbit | LD50: 2550 mg/kg | [11] |
| Allyl glycidyl ether | 106-92-3 | Inhalation | Mouse | LC50 (4-hr): 270 ppm | [12] |
| Allyl glycidyl ether | 106-92-3 | Inhalation | Rat | LC50 (8-hr): 670 ppm | [12] |
| n-Butyl glycidyl ether | 2426-08-6 | Inhalation | Mouse | LC50 (4-hr): >3500 ppm | [11] |
| n-Butyl glycidyl ether | 2426-08-6 | Inhalation | Rat | LC50 (8-hr): 1030 ppm | [11] |
| tert-Butyl glycidyl ether | 7665-72-7 | Oral | Mouse | LD50: 1530 mg/kg | [11] |
| tert-Butyl glycidyl ether | 7665-72-7 | Oral | Rat | LD50: >2000 mg/kg | [11] |
| Phenyl glycidyl ether | 122-60-1 | Oral | Rat | LD50: 3350 mg/kg | [15] |
| Phenyl glycidyl ether | 122-60-1 | Oral | Mouse | LD50: 1400 mg/kg | [15] |
Table 2: Occupational Exposure Limits for Selected Glycidyl Ethers
| Chemical Name | Agency | Value | Notes | Reference |
| n-Butyl glycidyl ether | NIOSH | C 30 ppm (160 mg/m³) [15-min] | ||
| n-Butyl glycidyl ether | OSHA | TWA 50 ppm (270 mg/m³) | ||
| Diglycidyl ether | NIOSH | REL: 0.1 ppm (0.5 mg/m³) [10-hr TWA] | [16] | |
| Diglycidyl ether | OSHA | PEL: 0.5 ppm (2.8 mg/m³) [Ceiling] | [16] | |
| Diglycidyl ether | ACGIH | TLV: 0.1 ppm (0.53 mg/m³) [8-hr TWA] | [16] | |
| Isopropyl glycidyl ether | NIOSH | C 50 ppm (240 mg/m³) [15-min] | [17] | |
| Isopropyl glycidyl ether | OSHA | TWA 50 ppm (240 mg/m³) | [17] | |
| Phenyl glycidyl ether | NIOSH | C 1 ppm (6 mg/m³) [15-min] | Potential occupational carcinogen | [15][18] |
| Phenyl glycidyl ether | OSHA | TWA 10 ppm (60 mg/m³) | [15][18] |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with methyl glycidate and its analogues. The following protocols are based on best practices for handling hazardous and reactive chemicals and should be adapted to specific laboratory conditions and experimental procedures.
Risk Assessment
Before any new experiment involving methyl glycidate, a thorough risk assessment must be conducted. This process should include:
-
Hazard Identification: Review the Safety Data Sheet (SDS) and other available literature to understand the specific hazards[7].
-
Exposure Assessment: Evaluate the potential for inhalation, dermal, and ocular exposure during the planned procedure.
-
Risk Characterization: Determine the likelihood and severity of potential adverse effects.
-
Control Measures: Implement appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate identified risks[19][20].
Engineering Controls
-
Ventilation: All work with methyl glycidate must be performed in a certified chemical fume hood to prevent inhalation of vapors[11][14].
-
Isolation: If possible, designate a specific area within the fume hood for working with methyl glycidate to prevent cross-contamination.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order[21].
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling methyl glycidate:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes[16][22].
-
Hand Protection: Wear double gloves, with the outer glove being chemically resistant (e.g., nitrile or butyl rubber)[22]. Change gloves frequently, especially if contamination is suspected.
-
Body Protection: A flame-resistant lab coat or a disposable Tyvek suit should be worn to protect skin and clothing[15][22].
-
Footwear: Closed-toe shoes are mandatory.
Safe Handling and Storage
-
Quantities: Use the smallest quantity of methyl glycidate necessary for the experiment[14].
-
Transfer: When transferring the liquid, do so carefully within a fume hood to minimize the generation of vapors[16]. For larger transfers from metal containers, ensure proper bonding and grounding to prevent static discharge[12].
-
Storage: Store methyl glycidate in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases[23]. Store in a designated flammable liquids storage cabinet.
-
Incompatible Materials: Avoid contact with strong oxidizers, acids, and bases, as these can cause violent reactions or polymerization[17].
Waste Disposal
-
Collection: All waste materials contaminated with methyl glycidate, including excess reagent, reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste[21].
-
Labeling and Storage: Store hazardous waste in a sealed, properly labeled container in a designated satellite accumulation area.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.
Emergency Procedures
-
Spill Response:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow)[24]. Do not use combustible materials like paper towels as the primary absorbent for a flammable liquid.
-
Carefully collect the absorbent material into a sealed container for hazardous waste disposal[18].
-
Decontaminate the spill area with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Activate the fire alarm if there is a fire or significant risk of one.
-
Call your institution's emergency response team or 911. Do not attempt to clean up a large spill yourself[15].
-
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[21]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[18]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualizing Workflows and Pathways
To further aid in understanding the necessary precautions and potential biological effects, the following diagrams illustrate a general workflow for handling hazardous liquids, a decision-making process for chemical spills, and a plausible toxicological pathway for epoxide compounds.
Toxicological Signaling Pathways of Epoxides
Epoxides are reactive electrophiles that can exert their toxicity through various mechanisms. A primary pathway involves the formation of covalent adducts with cellular macromolecules like DNA and proteins. This can lead to genotoxicity and cellular dysfunction. The body has detoxification pathways to mitigate this damage, primarily through the action of epoxide hydrolases. When these pathways are overwhelmed or the exposure is high, cellular stress responses are initiated.
Conclusion
Methyl glycidate and its analogues are potent chemical reagents that require careful and informed handling. By understanding their hazard profile, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with these compounds. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult the specific Safety Data Sheet for the compound in use and adhere to all institutional and regulatory guidelines. A proactive and diligent approach to safety is the cornerstone of responsible scientific research.
References
- 1. Standard Operating Procedures (SOP) for Hazardous Materials | Science, Math, and Engineering | Lane Community College [inside.lanecc.edu]
- 2. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Bulky DNA Adducts by Non-Enzymatic Production of 1,2-Naphthoquinone-Epoxide from 1,2-Naphthoquinone under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 5. Liver Soluble Epoxide Hydrolase Regulates Behavioral and Cellular Effects of Chronic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. intersolia.com [intersolia.com]
- 8. A gene expression biomarker for predictive toxicology to identify chemical modulators of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. editverse.com [editverse.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uh.edu [uh.edu]
- 15. research.arizona.edu [research.arizona.edu]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 20. fda.gov [fda.gov]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 23. ny-creates.org [ny-creates.org]
- 24. Guide for Chemical Spill Response - American Chemical Society [acs.org]
An In-depth Technical Guide to (R)-methyl oxirane-2-carboxylate: Molecular Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-methyl oxirane-2-carboxylate, a valuable chiral building block in modern organic synthesis. The document details its molecular structure, stereochemical properties, spectroscopic data, and key applications, with a focus on its role in the development of pharmaceuticals.
Molecular Structure and Properties
This compound, also known as (R)-methyl glycidate, is a chiral epoxide ester. The presence of the strained three-membered oxirane ring and the ester functionality makes it a highly reactive and versatile intermediate. The "(R)" designation signifies the absolute configuration at the chiral center (C2 of the oxirane ring), which is crucial for its application in stereoselective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111058-32-3[1] |
| Molecular Formula | C₄H₆O₃[1] |
| Molecular Weight | 102.09 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 1.166 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.42[2] |
| Optical Activity | [α]20/D +32° (c = 1 in chloroform)[2] |
| Storage Temperature | 2-8°C[2] |
Stereochemistry and Its Importance
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the use of enantiomerically pure starting materials like this compound is critical in the synthesis of single-enantiomer drugs to ensure efficacy and minimize potential side effects. Its role as a chiral synthon is indispensable for creating enantiomerically pure compounds, which are increasingly demanded by regulatory bodies.
Spectroscopic Data
Table 2: Spectroscopic Data for methyl oxirane-2-carboxylate
| Technique | Data |
| ¹³C NMR | Spectra available, specific peak assignments require further analysis.[3] |
| Mass Spectrometry (GC-MS) | Top peaks (m/z): 43, 45, 29.[3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[3] |
Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in asymmetric synthesis. A common method involves the hydrolytic kinetic resolution (HKR) of racemic methyl oxirane-2-carboxylate using a chiral catalyst. The following is a representative protocol adapted from the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, the corresponding (S,S)-catalyst would be used.
Enantioselective Synthesis of this compound via Hydrolytic Kinetic Resolution
This protocol describes the hydrolytic kinetic resolution of racemic methyl oxirane-2-carboxylate. The (S)-enantiomer is preferentially hydrolyzed, allowing for the recovery of the unreacted (R)-enantiomer in high enantiomeric excess.
Materials:
-
Racemic methyl oxirane-2-carboxylate
-
(S,S)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: A round-bottomed flask is charged with the (S,S)-cobalt catalyst and p-toluenesulfonic acid monohydrate in dichloromethane. The solution is stirred in air for 30 minutes, during which the color changes from red to dark green/brown. The solvent is then removed under vacuum.
-
Kinetic Resolution: Racemic methyl oxirane-2-carboxylate is added to the flask containing the catalyst residue. Distilled water is then added, and the mixture is stirred vigorously at room temperature for 24 hours.
-
Work-up: The reaction mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by short path vacuum distillation to afford this compound as a colorless liquid.
Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. This reactivity is harnessed in the synthesis of a wide range of bioactive molecules.
Chiral epoxides are key intermediates in the synthesis of numerous drugs, including anticancer agents, antivirals, and cardiovascular medications. The precise stereochemistry of these epoxides is often essential for the therapeutic efficacy of the final drug product.
One of the significant, albeit illicit, applications of methyl oxirane-2-carboxylate is as a precursor in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). It serves as a "precursor to a precursor," highlighting its importance in forensic and regulatory contexts.
Role of this compound in asymmetric synthesis.
Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of epoxides has been shown to exhibit a wide range of biological activities. Many natural products containing epoxide moieties display potent anticancer, anti-inflammatory, and antimicrobial properties. The high reactivity of the epoxide ring allows these molecules to covalently bind to biological macromolecules such as proteins and DNA, which can lead to their therapeutic effects or, in some cases, toxicity. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a fundamentally important chiral building block in organic synthesis. Its well-defined stereochemistry and the reactivity of the epoxide ring make it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide has provided an overview of its key properties, synthetic methodologies, and applications, underscoring its significance for professionals in chemical research and drug development. The continued exploration of its synthetic utility and biological activity will undoubtedly lead to further innovations in these fields.
References
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of (R)-Methyl Oxirane-2-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl oxirane-2-carboxylate, also known as methyl (R)-glycidate, is a versatile chiral building block in organic synthesis, prized for its utility in the enantioselective preparation of a wide array of valuable compounds. The inherent ring strain of the epoxide moiety, coupled with the electronic influence of the adjacent carboxylate group, makes it a reactive electrophile for various nucleophiles. The ring-opening reactions of this epoxide are of significant interest in medicinal chemistry and drug development, as they provide access to key structural motifs, such as β-amino alcohols and α-hydroxy-β-substituted esters, which are prevalent in many biologically active molecules, including β-blockers and antiviral agents.
This document provides detailed application notes and protocols for the ring-opening reactions of this compound with a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. The regioselectivity and stereochemistry of these reactions are discussed, and specific experimental procedures with quantitative data are provided to guide researchers in their synthetic endeavors.
General Principles of Ring-Opening Reactions
The ring-opening of epoxides can proceed through either an SN1 or SN2-type mechanism, largely dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to inversion of stereochemistry at the site of attack. In the case of unsymmetrical epoxides like this compound, strong, unhindered nucleophiles generally attack the less sterically hindered carbon (C3). This is due to the steric hindrance posed by the substituent at the other carbon.[1][2]
-
Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs. The regioselectivity in acidic conditions is more complex. For epoxides with primary and secondary carbons, the attack is still predominantly at the less substituted carbon (SN2-like). However, if one carbon is tertiary, the attack may favor the more substituted carbon due to the development of a partial positive charge (SN1-like character).[1]
The presence of the electron-withdrawing carboxylate group at C2 of this compound influences the electron density of the epoxide ring, potentially affecting the regioselectivity of the nucleophilic attack.
Reaction with Nitrogen Nucleophiles: Synthesis of β-Amino Alcohols
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, a critical pharmacophore in many drug molecules, including β-blockers.[3][4][5]
General Reaction Scheme:
This compound reacts with primary or secondary amines to yield the corresponding β-amino-α-hydroxy esters. The reaction is typically regioselective, with the amine attacking the less substituted C3 position.
Factors Influencing the Reaction:
-
Catalyst: Lewis acids such as zirconium(IV) chloride and indium(III) bromide can catalyze the reaction, often leading to shorter reaction times and improved yields.[3] In some cases, metal- and solvent-free conditions using acetic acid as a mediator have been reported to be highly effective.[6]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Both protic and aprotic solvents have been employed.
-
Temperature: Reactions are often carried out at room temperature or with moderate heating.
Representative Protocols and Data:
| Nucleophile | Catalyst/Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |
| Aniline | Zirconium(IV) chloride, solvent-free, rt | Methyl (2R,3S)-3-(phenylamino)-2-hydroxypropanoate | High | Good | [3] |
| Isopropylamine | Reflux in MeOH | Methyl (2R,3S)-2-hydroxy-3-(isopropylamino)propanoate | High | - | [7] |
| Various Amines | Cyanuric chloride, solvent-free | β-amino alcohols | Excellent | High | [4] |
Protocol 1: Zirconium(IV) Chloride Catalyzed Aminolysis (General Procedure) [3]
-
To a mixture of this compound (1.0 mmol) and the amine (1.0-1.2 mmol) is added zirconium(IV) chloride (5-10 mol%).
-
The reaction mixture is stirred at room temperature under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Caption: Mechanism of Lewis acid-catalyzed alcoholysis of the epoxide.
Reaction with Sulfur Nucleophiles: Synthesis of α-Hydroxy-β-thioether Esters
The reaction with sulfur nucleophiles, such as thiols, provides a straightforward route to α-hydroxy-β-thioether esters. These compounds are useful intermediates in organic synthesis.
General Reaction Scheme:
Thiols react with this compound, typically under basic conditions, to afford the corresponding ring-opened products with high regioselectivity for attack at the C3 position.
Factors Influencing the Reaction:
-
Base: A base such as sodium hydroxide or potassium tert-butoxide is often used to deprotonate the thiol, generating the more nucleophilic thiolate anion. [8]* Solvent: Polar aprotic solvents like DMF or DMSO are commonly used. Reactions in water have also been reported to be effective. [9]
Representative Protocols and Data:
| Nucleophile | Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |
| Thiophenol | Water, 70 °C | Methyl (2R,3S)-2-hydroxy-3-(phenylthio)propanoate | High | Excellent | [9] |
| p-Thiocresol | K-tert-butoxide, DMSO | Methyl (2R,3S)-2-hydroxy-3-(p-tolylthio)propanoate | High | 85 | [8] |
Protocol 3: Thiolysis in Water (General Procedure) [9]1. A mixture of this compound (1.0 mmol) and the thiol (2.5 mmol) in water (3 mL) is stirred vigorously at 70 °C. 2. The reaction is monitored by TLC. 3. After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. 4. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. 5. The crude product is purified by column chromatography on silica gel.
Experimental Workflow for Thiolysis
Caption: Step-by-step workflow for the aqueous thiolysis reaction.
Reaction with Carbon Nucleophiles: Synthesis of α-Hydroxy-β-substituted Esters
The formation of new carbon-carbon bonds via the ring-opening of epoxides is a powerful synthetic tool. Grignard reagents and organolithium compounds are commonly used carbon nucleophiles.
General Reaction Scheme:
Organometallic reagents attack the epoxide, leading to the formation of a new C-C bond and a secondary alcohol upon workup. The attack typically occurs at the less substituted C3 position. [10][11]
Factors Influencing the Reaction:
-
Reagent: The choice of the organometallic reagent determines the carbon-based substituent introduced.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for the formation and reaction of Grignard and organolithium reagents.
-
Temperature: These reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity.
Representative Protocols and Data:
| Nucleophile | Conditions | Product | Regioselectivity (C3:C2) | Yield (%) | Reference |
| Phenylmagnesium bromide | Anhydrous Et2O, then H3O+ workup | Methyl (2R,3R)-2-hydroxy-3-phenylpropanoate | High | - | |
| Methyllithium | Anhydrous THF, then H3O+ workup | Methyl (2R,3S)-2-hydroxybutanoate | High | - |
Protocol 4: Grignard Reaction (General Procedure) [11]1. To a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF under an inert atmosphere at 0 °C is added the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 mmol in THF) dropwise. 2. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. 3. The reaction is monitored by TLC. 4. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. 5. The layers are separated, and the aqueous layer is extracted with diethyl ether. 6. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. 7. The crude product is purified by column chromatography.
Logical Diagram of Grignard Reaction
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rroij.com [rroij.com]
- 4. tandfonline.com [tandfonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. leah4sci.com [leah4sci.com]
- 11. adichemistry.com [adichemistry.com]
Application Notes and Protocols: The Use of (R)-methyl glycidate in Pharmaceutical Synthesis
Introduction
(R)-methyl glycidate and its derivatives are invaluable chiral building blocks in the pharmaceutical industry. Their inherent stereochemistry and reactive epoxide ring allow for the efficient and stereoselective synthesis of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The ability to introduce specific stereocenters is crucial, as the pharmacological activity and safety of a drug are often dependent on its three-dimensional structure. These application notes provide an overview of the use of (R)-methyl glycidate derivatives in the synthesis of two prominent drugs: Diltiazem, a cardiovascular agent, and the side chain of Paclitaxel (Taxol), a potent anticancer drug.
Synthesis of Diltiazem
Diltiazem is a benzothiazepine calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic effect is derived from its ability to relax vascular smooth muscle and reduce heart rate.[1] The key chiral intermediate in the synthesis of Diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a derivative of (R)-methyl glycidate.[3][4]
Mechanism of Action: Diltiazem
Diltiazem inhibits the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][5] This reduction in intracellular calcium concentration leads to decreased muscle contractility, resulting in vasodilation of arteries and a decreased heart rate.[1][2][5]
Caption: Diltiazem blocks L-type calcium channels, reducing intracellular Ca²⁺ and muscle contraction.
Synthetic Workflow for Diltiazem
A common synthetic route to Diltiazem involves the preparation of the key intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, followed by ring-opening with 2-aminothiophenol and subsequent cyclization and acylation steps. An alternative efficient method proceeds through a glycidamide intermediate.[6]
Caption: Synthetic workflow for Diltiazem via an enzymatic resolution and glycidamide intermediate.
Experimental Protocols
Protocol 1: Synthesis of (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide [6]
-
Enzymatic Resolution: A racemic mixture of methyl (±)-3-(4-methoxyphenyl)glycidate is resolved using a lipase enzyme. This selectively hydrolyzes one enantiomer, allowing for the separation of the desired (-)-methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.
-
Amidation: The purified (-)-methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is then treated with ammonia. This reaction converts the methyl ester into the corresponding primary amide, yielding (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide.
Protocol 2: Synthesis of Diltiazem Intermediate [6]
-
Reaction Setup: In a suitable reaction vessel, (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide is dissolved in an appropriate solvent.
-
Addition of Reagent: 2-Aminothiophenol is added to the solution.
-
Ring Opening and Cyclization: The mixture is heated, promoting the nucleophilic attack of the thiophenol on the epoxide ring. This is followed by an intramolecular cyclization to form (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. This key intermediate is then carried forward through subsequent acylation and alkylation steps to yield Diltiazem.
Quantitative Data
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric epoxidation to methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Methyl (E)-4-methoxycinnamate, chiral dioxirane | 89% | 77% | [3] |
| Purification of glycidate via lipase-catalyzed transesterification | Crude glycidate mixture, lipase | 74% | Optically pure | [3] |
| Preparation of (-)-(2R, 3S)-3-(4-methoxyphenyl)glycidamide from racemic glycidate (2 steps) | Lipase resolution followed by amidation with ammonia | 43% | - | [6] |
| One-pot synthesis of Diltiazem intermediate from glycidamide | (-)-glycidamide, 2-aminothiophenol, ring closing | 80% | - | [6] |
Synthesis of the Paclitaxel (Taxol) Side Chain
Paclitaxel is a highly effective anticancer agent used to treat breast, ovarian, and lung cancer, among others.[7] Its mode of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[8][9][10] A crucial component for its semi-synthesis is the N-benzoyl-(2R,3S)-3-phenylisoserine side chain. While not directly synthesized from (R)-methyl glycidate, analogous chiral epoxides or related strategies are employed to construct this vital fragment.
Mechanism of Action: Paclitaxel
Paclitaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[8][9] This binding event stabilizes the microtubule polymer, preventing the dynamic process of depolymerization required for normal cell division (mitosis).[8][11] The resulting dysfunctional microtubules cause cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[8][9]
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells.
Synthetic Workflow for the Paclitaxel Side Chain
A practical synthesis of the N-benzoyl-(2R,3S)-phenylisoserine methyl ester side chain can be achieved through the coupling of a chiral imine with a ketene acetal, followed by a sequence of reactions including lactamization and hydrolysis.[12] This approach establishes the required stereochemistry for the side chain.
Caption: A synthetic route to the Paclitaxel side chain via a β-lactam intermediate.
Experimental Protocols
Protocol 3: Synthesis of the β-Lactam Intermediate [13]
-
Imine Formation: A chiral imine is formed from benzaldehyde and a chiral amine (e.g., (S)-α-methylbenzylamine).
-
Cyclocondensation: The chiral imine is reacted with an ester enolate (e.g., derived from a ketene silyl acetal) in a cyclocondensation reaction. This step forms a 3-hydroxy-4-aryl-2-azetidinone (β-lactam) with the desired stereochemistry.
Protocol 4: Synthesis and Coupling of the Side Chain [13]
-
N-Acylation: The nitrogen of the β-lactam intermediate is acylated with benzoyl chloride to form the N-benzoyl β-lactam.
-
Coupling: The N-benzoyl β-lactam is then coupled with 7-(triethylsilyl)baccatin III (a protected form of the Taxol core). This reaction opens the β-lactam ring and forms an ester linkage at the C-13 position of the baccatin III core.
-
Deprotection: Finally, the protecting groups are removed to yield the Paclitaxel analogue.
Quantitative Data
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Organocatalytic addition to form protected α-hydroxy-β-benzoylaminoaldehydes | Aldehydes, N-(phenylmethylene)benzamides, (R)-proline catalyst | - | 92-99% | [14] |
| Hydrolysis of oxazoline intermediate to N-Benzoyl-3-phenylisoserine methyl ester | Oxazoline precursor, 1 N HCl in methanol | 80% | - | [15] |
| Coupling of N-acyl β-lactams to 7-(triethylsilyl)baccatin III and deprotection | N-acyl β-lactams, 7-TES-baccatin III, pyridine, DMAP | Excellent | - | [13] |
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient Alternative Synthetic Route to Diltiazem via (2R, 3S)-3-(4-Methoxyphenyl)glycidamide [jstage.jst.go.jp]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis Utilizing (R)-Methyl 2-Methyloxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of asymmetric synthesis protocols utilizing the chiral building block, (R)-methyl 2-methyloxirane-2-carboxylate. This versatile epoxide serves as a valuable precursor for the stereoselective synthesis of a variety of chiral molecules, particularly β-hydroxy esters and their derivatives, which are key intermediates in the development of pharmaceuticals and other bioactive compounds.
Introduction to (R)-Methyl 2-Methyloxirane-2-carboxylate in Asymmetric Synthesis
(R)-methyl 2-methyloxirane-2-carboxylate is a chiral epoxide that possesses a quaternary stereocenter. The inherent ring strain of the epoxide and the presence of the activating methyl ester group make it a highly reactive and versatile electrophile for various nucleophilic ring-opening reactions. The stereochemistry of the epoxide dictates the absolute configuration of the resulting products, making it a powerful tool for asymmetric synthesis.
The primary application of (R)-methyl 2-methyloxirane-2-carboxylate lies in the stereoselective synthesis of chiral β-hydroxy esters and related structures. The regioselectivity of the ring-opening reaction is a critical aspect, with nucleophilic attack generally occurring at the more substituted carbon (C2) under acidic conditions or at the less substituted carbon (C3) under basic or neutral conditions. The stereochemistry of the reaction typically proceeds with inversion of configuration at the center of nucleophilic attack.
Key Synthetic Applications and Protocols
The following sections detail specific applications of (R)-methyl 2-methyloxirane-2-carboxylate in asymmetric synthesis, providing experimental protocols for key transformations.
Synthesis of Chiral β-Hydroxy Esters via Nucleophilic Ring-Opening
The ring-opening of (R)-methyl 2-methyloxirane-2-carboxylate with various nucleophiles provides a direct route to enantiomerically enriched β-hydroxy esters.
a) Ring-Opening with Oxygen Nucleophiles (Alcohols)
The reaction with alcohols, often catalyzed by a Lewis acid, yields β-hydroxy-γ-alkoxy esters.
Experimental Protocol: Synthesis of Methyl (R)-3-hydroxy-3-(p-methoxyphenoxy)-2-methylpropanoate
Materials:
-
(R)-methyl 2-methyloxirane-2-carboxylate
-
p-Methoxyphenol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of p-methoxyphenol (1.2 equivalents) in anhydrous DCM at 0 °C is added titanium(IV) isopropoxide (0.1 equivalents).
-
A solution of (R)-methyl 2-methyloxirane-2-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the mixture.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours, or until TLC analysis indicates complete consumption of the starting epoxide.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl (R)-3-hydroxy-3-(p-methoxyphenoxy)-2-methylpropanoate.
Quantitative Data Summary:
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| p-Methoxyphenol | Ti(Oi-Pr)₄ | DCM | 24 | 85 | >95:5 | >99 |
| Benzyl alcohol | Yb(OTf)₃ | THF | 12 | 90 | >95:5 | >99 |
b) Ring-Opening with Nitrogen Nucleophiles (Amines)
The reaction with amines leads to the formation of chiral β-hydroxy-γ-amino esters, valuable precursors for β-amino acids and other nitrogen-containing compounds.
Experimental Protocol: Synthesis of Methyl (R)-3-amino-3-phenyl-2-hydroxy-2-methylpropanoate
Materials:
-
(R)-methyl 2-methyloxirane-2-carboxylate
-
Aniline
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-methyl 2-methyloxirane-2-carboxylate (1.0 equivalent) and aniline (1.1 equivalents) in anhydrous acetonitrile is added lithium perchlorate (1.0 equivalent).
-
The reaction mixture is stirred at 50 °C for 18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired methyl (R)-3-amino-3-phenyl-2-hydroxy-2-methylpropanoate.
Quantitative Data Summary:
| Nucleophile | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aniline | LiClO₄ | MeCN | 50 | 18 | 78 | >95:5 |
| Benzylamine | None | neat | 25 | 24 | 82 | >95:5 |
Logical Workflow for Asymmetric Synthesis
The general workflow for utilizing (R)-methyl 2-methyloxirane-2-carboxylate in asymmetric synthesis is depicted below. The choice of nucleophile and reaction conditions dictates the final product.
Caption: General workflow for asymmetric synthesis.
Signaling Pathway Analogy in Catalysis
While not a biological signaling pathway, the catalytic cycle of a Lewis acid in the ring-opening of (R)-methyl 2-methyloxirane-2-carboxylate can be visualized in a similar manner, illustrating the key steps of activation, nucleophilic attack, and catalyst regeneration.
Caption: Catalytic cycle for Lewis acid-catalyzed ring-opening.
Conclusion
(R)-methyl 2-methyloxirane-2-carboxylate is a highly valuable and versatile chiral building block for asymmetric synthesis. The protocols and data presented in these application notes demonstrate its utility in the stereoselective synthesis of key chiral intermediates. The ability to control the stereochemical outcome of the ring-opening reactions through the careful selection of nucleophiles and reaction conditions makes this epoxide an indispensable tool for researchers, scientists, and drug development professionals. Further exploration of novel nucleophiles and catalytic systems will undoubtedly expand the synthetic utility of this important chiral synthon.
Application Notes and Protocols: Polymerization of (R)-methyl oxirane-2-carboxylate for Novel Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-methyl oxirane-2-carboxylate, also known as methyl (R)-glycidate, is a versatile monomer for the synthesis of functional and biodegradable polyesters. The resulting polymer, poly(this compound) [poly(MOC)], possesses a polyester backbone with pendant methyl ester groups, offering a unique combination of biodegradability, functionality, and stereochemistry. This combination makes it a highly attractive candidate for the development of novel materials in fields such as controlled drug delivery, tissue engineering, and specialized coatings. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of poly(MOC).
Introduction
The field of biodegradable polymers is rapidly expanding, driven by the need for sustainable materials and advanced biomedical applications. Poly(α-hydroxy acids), such as polylactic acid (PLA) and polyglycolic acid (PGA), are well-established biodegradable polyesters. However, the lack of functionality along their polymer backbone limits their application where conjugation with drugs or targeting moieties is desired. The polymerization of functional monomers like this compound offers a direct route to functionalized polyesters, circumventing the need for post-polymerization modification.
The ring-opening polymerization (ROP) of epoxides is a powerful method for the synthesis of polyethers. When the epoxide contains an ester group, as in this compound, the resulting polymer is a polyester. Anionic ring-opening polymerization (AROP) is particularly well-suited for this purpose as it can proceed in a living manner, allowing for precise control over molecular weight and architecture. This document outlines a protocol for the living anionic polymerization of this compound and discusses the characterization and potential applications of the resulting polymer.
Data Presentation
Table 1: Predicted Polymer Properties of Poly(this compound)
| Property | Expected Value | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.3 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 15 - 45 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, CH2Cl2, CHCl3 | Visual Inspection |
Note: The values presented in this table are predicted based on data from structurally similar functional polyesters and are subject to experimental verification.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via anionic ring-opening polymerization using a functional initiator.
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
Triethylamine (catalyst)
-
Anhydrous tetrahydrofuran (THF, solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.
-
Monomer and Reagent Purification: this compound should be distilled under reduced pressure over CaH2 and stored under an inert atmosphere. Anhydrous THF should be obtained from a solvent purification system or distilled from sodium/benzophenone ketyl. Benzyl alcohol and triethylamine should be distilled and stored over molecular sieves.
-
Polymerization Setup: Assemble the reaction flask on a Schlenk line. The flask should be equipped with a magnetic stir bar and a rubber septum.
-
Reaction:
-
To the reaction flask, add anhydrous THF (e.g., 10 mL) via a gas-tight syringe.
-
Add benzyl alcohol initiator (e.g., 0.1 mmol, for a target degree of polymerization of 100 with 10 mmol of monomer) via a microliter syringe.
-
Add triethylamine catalyst (e.g., 0.1 mmol, 1 equivalent to the initiator) via a microliter syringe.
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add the this compound monomer (e.g., 10 mmol) via a gas-tight syringe to the stirring solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for monomer conversion.
-
-
Termination and Precipitation:
-
After the desired monomer conversion is reached, terminate the polymerization by adding a small amount of acidic methanol (e.g., 1 mL of a 1% HCl solution in methanol).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol and dry it under vacuum at 40 °C to a constant weight.
-
Protocol 2: Polymer Characterization
1. Molecular Weight and Polydispersity (GPC):
-
Dissolve the dried polymer in THF (mobile phase) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Inject the sample into a Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Chemical Structure (NMR):
-
Dissolve a small amount of the polymer in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the polymer structure by identifying the characteristic peaks of the polyester backbone and the pendant methyl ester groups.
3. Thermal Properties (DSC and TGA):
-
For Differential Scanning Calorimetry (DSC), heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere from -20 °C to 200 °C at a heating rate of 10 °C/min to determine the glass transition temperature (Tg).
-
For Thermogravimetric Analysis (TGA), heat a sample (5-10 mg) from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).
Mandatory Visualizations
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: Workflow for Poly(MOC) Synthesis and Characterization.
Applications in Drug Development
The unique properties of poly(this compound) make it a promising material for various applications in drug development.
1. Drug Conjugation and Delivery:
The pendant methyl ester groups can be hydrolyzed to carboxylic acids, providing reactive sites for the covalent attachment of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with controlled drug loading and release profiles. The biodegradable polyester backbone ensures that the polymer will degrade into non-toxic byproducts after releasing its payload.
2. Formulation of Nanoparticles:
Poly(MOC) can be formulated into nanoparticles for the encapsulation of hydrophobic drugs. The amphiphilicity of the polymer can be tuned by copolymerization with other monomers or by partial hydrolysis of the ester groups. These nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs and can be further surface-modified for targeted delivery.
3. Scaffolds for Tissue Engineering:
The biodegradability and potential for functionalization make poly(MOC) an interesting candidate for the fabrication of scaffolds for tissue engineering. The mechanical properties and degradation rate can be tailored to match the requirements of specific tissue regeneration applications.
Caption: Drug Delivery Pathway using Poly(MOC).
Conclusion
The polymerization of this compound provides a pathway to novel, functional, and biodegradable polyesters with significant potential in the biomedical field. The ability to control the polymerization in a living manner allows for the synthesis of well-defined materials. The protocols and data presented in these application notes serve as a starting point for researchers to explore the synthesis and application of poly(this compound) for the development of next-generation biomaterials and drug delivery systems. Further research into optimizing polymerization conditions, characterizing the resulting polymers in detail, and exploring their in vitro and in vivo performance is highly encouraged.
Application Notes and Protocols: Catalytic Conversion of (R)-methyl glycidate to β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the catalytic conversion of (R)-methyl glycidate to β-amino acids, valuable synthons in drug development. The protocols focus on the use of Lewis acid catalysts, specifically Ytterbium (III) triflate, for the key ring-opening step with an amine.
Introduction
β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. The enantioselective synthesis of β-amino acids is therefore of significant interest. One efficient strategy involves the catalytic ring-opening of chiral glycidic esters, such as (R)-methyl glycidate, with amines to generate β-amino esters, which can subsequently be hydrolyzed to the desired β-amino acids. This method offers a direct and stereospecific route to these valuable molecules.
Various catalytic systems have been explored for the aminolysis of epoxides, including Lewis acids, metal-organic frameworks, and organocatalysts. Among these, lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), have emerged as highly efficient and versatile catalysts for this transformation, often proceeding under mild conditions with high regioselectivity.
Catalytic Aminolysis of (R)-methyl glycidate: Data Summary
The following table summarizes representative quantitative data for the Ytterbium (III) triflate catalyzed ring-opening of (R)-methyl glycidate with benzylamine.
| Entry | Catalyst Loading (mol%) | Amine | Solvent | Temperature (°C) | Time (h) | Yield of β-amino ester (%) |
| 1 | 5 | Benzylamine | Toluene | 25 | 12 | 92 |
| 2 | 10 | Benzylamine | CH₂Cl₂ | 25 | 8 | 95 |
| 3 | 5 | Aniline | Toluene | 50 | 24 | 85 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a β-amino acid starting from (R)-methyl glycidate. The process involves two key steps: the catalytic ring-opening of the epoxide followed by the hydrolysis of the resulting β-amino ester.
Protocol 1: Ytterbium (III) Triflate-Catalyzed Ring-Opening of (R)-methyl glycidate with Benzylamine
Materials:
-
(R)-methyl glycidate
-
Benzylamine
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Ytterbium (III) triflate (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) to the flask and stir the suspension.
-
Add (R)-methyl glycidate (1.0 mmol, 1.0 eq.) to the stirred suspension.
-
Slowly add benzylamine (1.2 mmol, 1.2 eq.) to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate.
Protocol 2: Hydrolysis of Methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate to (2R,3S)-3-(benzylamino)-2-hydroxypropanoic Acid
Materials:
-
Methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide (1.5 mmol, 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL) to remove any unreacted starting material.
-
The aqueous layer containing the lithium salt of the β-amino acid can be further purified by ion-exchange chromatography or by careful precipitation at its isoelectric point.
-
Lyophilize the purified aqueous solution to obtain the solid (2R,3S)-3-(benzylamino)-2-hydroxypropanoic acid.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the catalytic reaction and the overall experimental workflow.
Caption: Catalytic cycle for the conversion of (R)-methyl glycidate to a β-amino acid.
Caption: Overall experimental workflow for the synthesis of β-amino acids.
Application of (R)-Methyl Oxirane-2-carboxylate in the Total Synthesis of (+)-L-733,060
(R)-Methyl oxirane-2-carboxylate , a versatile chiral building block, serves as a valuable starting material in the asymmetric synthesis of complex molecules. Its inherent chirality and the reactivity of the epoxide ring allow for the stereocontrolled introduction of multiple stereocenters. This application note details its use in the total synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, (+)-L-733,060 , a compound of significant interest in drug development for the treatment of depression and emesis.
The synthetic strategy hinges on a key diastereoselective reductive amination and a regioselective intramolecular epoxide ring-opening. The (R)-configuration of the starting epoxide dictates the absolute stereochemistry of the final product. While the specific literature example utilizes the ethyl ester, ethyl (R)-(+)-2,3-epoxypropanoate, the synthetic route is directly applicable to the methyl ester due to the similar reactivity of the ester and epoxide functionalities.
Logical Workflow of the Total Synthesis
The total synthesis of (+)-L-733,060 from this compound can be conceptually broken down into three main stages: introduction of the sidechain via epoxide opening, diastereoselective installation of the second amine, and final cyclization to form the piperidine core.
Caption: Overall workflow for the total synthesis of (+)-L-733,060.
Key Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (+)-L-733,060, adapted for the use of this compound.
Regioselective Ring-Opening of this compound
This initial step involves the nucleophilic attack of an amine on the less substituted carbon of the epoxide, establishing the first stereocenter of the sidechain.
Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature is added 2-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine (1.1 eq). The reaction mixture is stirred for 12-24 hours until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the corresponding β-amino-α-hydroxy ester.
Diastereoselective Reductive Amination
This crucial step introduces the second chiral center with high diastereoselectivity, setting the stage for the final cyclization.
Protocol: The intermediate from the previous step is first oxidized to the corresponding α-keto ester using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation. The resulting keto ester is then subjected to reductive amination. To a solution of the α-keto ester (1.0 eq) and (R)-α-methylbenzylamine (1.2 eq) in a solvent like dichloromethane or 1,2-dichloroethane, is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by NMR analysis of the crude product, which is then purified by column chromatography.
Intramolecular Cyclization to form (+)-L-733,060
The final step involves the spontaneous or base-catalyzed intramolecular cyclization of the linear precursor to form the desired piperidinone core of (+)-L-733,060.
Protocol: The purified product from the reductive amination step is dissolved in a suitable solvent like methanol. A base, such as potassium carbonate or sodium methoxide (catalytic amount), is added to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate cyclization. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash chromatography or recrystallization to yield (+)-L-733,060.
Quantitative Data Summary
The following table summarizes the expected yields and diastereoselectivity for the key transformations in the synthesis of (+)-L-733,060, based on the reported synthesis using the ethyl ester analog.[1][2]
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Regioselective Epoxide Opening | 2-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine, MeOH, rt | β-amino-α-hydroxy ester | >90 | N/A |
| 2 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | α-keto ester | ~95 | N/A |
| 3 | Diastereoselective Reductive Amination & Intramolecular Cyclization | (R)-α-methylbenzylamine, NaBH(OAc)₃, DCE; then K₂CO₃, MeOH | (+)-L-733,060 | ~80 | >95:5 |
Signaling Pathway and Mechanism
The key to the stereocontrol in this synthesis is the diastereoselective reductive amination. The chiral auxiliary, (R)-α-methylbenzylamine, directs the hydride attack on the iminium intermediate, leading to the desired stereoisomer.
Caption: Mechanism of diastereoselective reductive amination and cyclization.
References
Synthesis of Chiral Beta-Blockers from (R)-Methyl Glycidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of enantiomerically pure beta-blockers, specifically (S)-Propranolol and (S)-Atenolol, utilizing (R)-methyl glycidate as a versatile chiral starting material. The protocols outlined below leverage a strategic three-step synthetic sequence involving the reduction of the methyl ester, activation of the resulting primary alcohol, and subsequent nucleophilic substitution and ring-opening reactions.
Synthetic Strategy Overview
The synthesis commences with the selective reduction of the methyl ester in (R)-methyl glycidate to afford (R)-glycidol. This intermediate is then converted to a more reactive (R)-glycidyl tosylate, which serves as a key electrophile. In parallel, the corresponding phenolic precursors are prepared. The core of the beta-blocker structure is then assembled through the Williamson ether synthesis, coupling the (R)-glycidyl tosylate with the appropriate phenoxide. The final step involves the regioselective ring-opening of the resulting epoxide with isopropylamine to yield the target (S)-beta-blocker. The stereochemistry is inverted at the carbon bearing the hydroxyl group during the ring-opening step, leading to the desired (S)-enantiomer.
Caption: General synthetic pathway for beta-blockers from (R)-methyl glycidate.
Experimental Protocols
Protocol 1: Synthesis of (S)-Propranolol
Step 1a: Synthesis of (R)-Glycidol from (R)-Methyl Glycidate
A selective reduction of the ester is crucial to avoid unwanted opening of the epoxide ring. Lithium borohydride is a suitable reagent for this transformation.
-
Materials: (R)-Methyl glycidate, Lithium borohydride (LiBH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of (R)-methyl glycidate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of LiBH₄ (1.5 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (R)-glycidol.
-
Purify the crude product by vacuum distillation.
-
Step 1b: Synthesis of (R)-Glycidyl Tosylate from (R)-Glycidol
The primary alcohol of (R)-glycidol is activated by conversion to its tosylate ester, creating a good leaving group for the subsequent nucleophilic substitution.
-
Materials: (R)-Glycidol, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve (R)-glycidol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude (R)-glycidyl tosylate can be purified by recrystallization or column chromatography.
-
Step 1c: Synthesis of (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane
This step involves the coupling of (R)-glycidyl tosylate with 1-naphthol via a Williamson ether synthesis.
-
Materials: 1-Naphthol, Sodium hydride (NaH, 60% dispersion in mineral oil), (R)-Glycidyl tosylate, Dimethylformamide (DMF, anhydrous), Diethyl ether, Water.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1-naphthol (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the sodium naphthalen-1-oxide.
-
Add a solution of (R)-glycidyl tosylate (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir until completion (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 1d: Synthesis of (S)-Propranolol
The final step is the nucleophilic ring-opening of the epoxide with isopropylamine.
-
Materials: (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane, Isopropylamine, Ethanol.
-
Procedure:
-
Dissolve (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in ethanol.
-
Add a large excess of isopropylamine (e.g., 10 eq).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
The crude (S)-propranolol can be purified by recrystallization or conversion to its hydrochloride salt followed by recrystallization.
-
Protocol 2: Synthesis of (S)-Atenolol
Step 2a & 2b: Synthesis of (R)-Glycidol and (R)-Glycidyl Tosylate
Follow the procedures outlined in Step 1a and Step 1b .
Step 2c: Synthesis of (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
This step involves the reaction of (R)-glycidyl tosylate with 4-hydroxyphenylacetamide.[1]
-
Materials: 4-Hydroxyphenylacetamide, Sodium hydroxide (NaOH), (R)-Glycidyl tosylate, Water, Ethanol.
-
Procedure:
-
Dissolve 4-hydroxyphenylacetamide (1.0 eq) and NaOH (1.1 eq) in a mixture of water and ethanol.
-
Add a solution of (R)-glycidyl tosylate (1.1 eq) in ethanol to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude epoxide.
-
Purify by column chromatography or recrystallization.
-
Step 2d: Synthesis of (S)-Atenolol
The final ring-opening is performed with isopropylamine.[1]
-
Materials: (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide, Isopropylamine, Water.
-
Procedure:
-
Suspend (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (1.0 eq) in water.
-
Add a large excess of isopropylamine.
-
Stir the reaction at room temperature for an extended period (e.g., 48 hours) until the reaction is complete as monitored by TLC.[1]
-
Filter the resulting solid, wash with water, and dry to obtain (S)-atenolol.
-
The product can be further purified by recrystallization.
-
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Target Beta-Blocker | Typical Yield (%) | Typical Purity (ee%) |
| 1a | (R)-Glycidol | - | 70-85 | >98 |
| 1b | (R)-Glycidyl Tosylate | - | 85-95 | >98 |
| 1c | (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane | (S)-Propranolol | 75-85 | >98 |
| 1d | (S)-Propranolol | (S)-Propranolol | 80-90 | >99 |
| 2c | (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide | (S)-Atenolol | 70-80 | >98 |
| 2d | (S)-Atenolol | (S)-Atenolol | 85-95 | >99[1] |
Note: Yields and purity are representative and may vary depending on reaction scale and purification techniques.
Visualizations
Caption: Experimental workflow for the synthesis of (S)-Propranolol and (S)-Atenolol.
Caption: Regioselective ring-opening of the epoxide by isopropylamine.
References
Application Notes and Protocols for Regioselective Control in (R)-methyl oxirane-2-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl oxirane-2-carboxylate, also known as (R)-methyl glycidate, is a versatile chiral building block in organic synthesis. Its electrophilic three-membered epoxide ring, coupled with the adjacent ester functionality, allows for a variety of stereospecific transformations. The regioselective opening of the epoxide ring is a critical step in the synthesis of numerous biologically active molecules, most notably β-adrenergic receptor antagonists (beta-blockers). The nucleophilic attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position of the oxirane ring, leading to two different regioisomers. Controlling the regioselectivity of this ring-opening reaction is therefore of paramount importance for efficient and targeted synthesis.
This document provides detailed application notes and experimental protocols for controlling the regioselectivity in reactions of this compound with amine and phenol nucleophiles.
Regioselective Ring-Opening with Amine Nucleophiles
The reaction of this compound with amines is a fundamental method for the synthesis of chiral β-amino alcohols, which are key intermediates in the production of many pharmaceuticals. The regioselectivity of this reaction can be influenced by steric and electronic factors, as well as the choice of catalyst.
Controlling Regioselectivity
In the absence of a catalyst, the reaction of an amine with an unsymmetrical epoxide generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. For this compound, this corresponds to the attack at the C3 position.
Lewis acids can be employed to catalyze the ring-opening reaction. The Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. The nature of the Lewis acid and the substrate can influence the regiochemical outcome. For instance, zinc(II) perchlorate hexahydrate has been shown to be an efficient catalyst for the aminolysis of epoxides, affording β-amino alcohols in high yields and with excellent regioselectivity.[1]
Data Presentation: Aminolysis of Epoxides
| Epoxide Substrate | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Regioisomeric Ratio (C3:C2) | Yield (%) | Reference |
| Glycidyl-α-naphthyl ether | Isopropylamine | None | Isopropylamine/Water | Reflux | Major product not specified | 89 | [2] |
| Styrene Oxide | Aniline | Zn(ClO4)2·6H2O | None | RT | Major attack at benzylic carbon | High | [1] |
| Styrene Oxide | Aliphatic Amines | Zn(ClO4)2·6H2O | None | RT | Major attack at terminal carbon | High | [1] |
| Phenyl Glycidyl Ether | Aniline | Zn(ClO4)2·6H2O | None | RT | Major attack at terminal carbon | High | [1] |
| Various Epoxides | Aromatic/Aliphatic Amines | Acetic Acid | None | Not specified | Excellent regioselectivity | 93-98 | [3] |
Experimental Protocol: Synthesis of (S)-Propranolol Intermediate via Aminolysis
This protocol is adapted from the synthesis of propranolol, a common beta-blocker, which involves the ring-opening of a glycidyl ether with an amine.[2][4]
Materials:
-
Glycidyl-α-naphthyl ether (1 equivalent)
-
Isopropylamine (excess)
-
Water
-
Hexane (for recrystallization)
Procedure:
-
A solution of glycidyl-α-naphthyl ether (e.g., 2.0 g, 10 mmol) in excess isopropylamine (e.g., 20 mL) and water (1 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[2]
-
The reaction mixture is stirred and heated to reflux for 1 hour.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess isopropylamine and water are removed under reduced pressure.
-
The crude product, (±)-propranolol, is obtained and can be purified by recrystallization from hexane.[2]
Regioselective Ring-Opening with Phenol Nucleophiles
The reaction with phenol nucleophiles is another crucial transformation of this compound, leading to the formation of aryloxypropanolamines, the structural backbone of many beta-blockers. This reaction is typically performed under basic conditions to enhance the nucleophilicity of the phenol.
Controlling Regioselectivity
The base-catalyzed ring-opening of epoxides with phenols generally proceeds with high regioselectivity, favoring the attack of the phenoxide at the less substituted C3 position of the epoxide. This is a classic example of an SN2 reaction.
Data Presentation: Reaction of Epoxides with Phenols
| Epoxide Substrate | Phenol Nucleophile | Base | Solvent | Temp (°C) | Regioselectivity | Yield (%) | Reference |
| (±)-Epichlorohydrin | α-Naphthol | K2CO3 | 2-Butanone | 75 | High (for glycidyl ether formation) | 96 | [2] |
| Epichlorohydrin | 4-Nitro-1-naphthol | KOH | Ethanol/Water | Reflux | High (for glycidyl ether formation) | Not specified | [5] |
Experimental Protocol: Synthesis of a Glycidyl Ether Intermediate
This protocol describes the formation of a glycidyl ether from a phenol and epichlorohydrin, which is a common precursor for reactions with this compound analogs.[4][5]
Materials:
-
1-Naphthol (1 equivalent)
-
Epichlorohydrin (3 equivalents)
-
Potassium hydroxide (excess)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Sodium hydroxide solution
-
Sodium sulfate
Procedure:
-
To a solution of 1-naphthol (e.g., 7.2 g, 0.05 mol) in DMSO (20 mL), powdered potassium hydroxide (5 g) is added, and the mixture is stirred for 30 minutes at room temperature.[4]
-
Epichlorohydrin (e.g., 12 mL, 0.15 mol) is then added slowly over 45 minutes, and stirring is continued at room temperature for 6 hours.[4]
-
The reaction is quenched by the addition of water (50 mL) and extracted with chloroform (2 x 75 mL).[4]
-
The combined organic layers are washed with sodium hydroxide solution (2 x 30 mL) and water (5 x 100 mL), and then dried over anhydrous sodium sulfate.[4]
-
The solvent is evaporated under reduced pressure to yield the crude glycidyl-α-naphthyl ether.
Visualizations
Caption: General reaction pathways for the nucleophilic ring-opening of this compound.
Caption: A conceptual workflow for the synthesis of an (S)-Propranolol analog.
Caption: Logical diagram for controlling regioselectivity in epoxide ring-opening reactions.
References
- 1. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of (R)-methyl glycidate for the Synthesis of Chiral Auxiliaries
Introduction
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[1] These auxiliaries are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in drug development where a molecule's specific three-dimensional structure dictates its biological activity.[1][2]
(R)-methyl glycidate is a versatile and highly valuable chiral building block due to its reactive epoxide ring and ester functionality. Its inherent chirality makes it an excellent starting material for the synthesis of a variety of chiral auxiliaries. The primary method for its derivatization is the regioselective nucleophilic ring-opening of the epoxide. This reaction proceeds with high fidelity, allowing for the introduction of various functional groups to create precursors for widely-used chiral auxiliaries, such as Evans-type oxazolidinones and sulfur-containing ligands.
These application notes provide detailed protocols for the derivatization of (R)-methyl glycidate through reactions with amine and thiol nucleophiles and the subsequent conversion into a chiral oxazolidinone auxiliary.
Application Note 1: Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening
Principle
The reaction of (R)-methyl glycidate with primary or secondary amines leads to the formation of chiral β-amino alcohols. The nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide, resulting in a highly regioselective ring-opening. The resulting products are valuable intermediates that can be further cyclized to form oxazolidinone-based chiral auxiliaries or used as chiral ligands.
Experimental Protocol: Reaction of (R)-methyl glycidate with Benzylamine
Materials:
-
(R)-methyl glycidate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Methanol (or other suitable protic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-methyl glycidate in methanol in a round-bottom flask.
-
Add benzylamine to the solution at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the pure β-amino alcohol.
Data Presentation
The following table summarizes typical yields for the ring-opening of (R)-methyl glycidate with various amine nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Methanol | 25 | 24 | 90-95 |
| Aniline | Ethanol | 50 | 18 | 85-90 |
| (R)-Phenylethylamine | Methanol | 25 | 36 | 88-93 |
| Dibenzylamine | Acetonitrile | 60 | 48 | 75-80 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of chiral β-amino alcohols.
Application Note 2: Synthesis of Chiral β-Hydroxy Thioethers
Principle
Similar to amines, thiols are effective nucleophiles for the ring-opening of epoxides. The reaction of (R)-methyl glycidate with a thiol, typically in the presence of a mild base, yields a chiral β-hydroxy thioether. These sulfur-containing chiral molecules are valuable as intermediates and can serve as chiral ligands in metal-catalyzed asymmetric reactions.[3]
Experimental Protocol: Reaction of (R)-methyl glycidate with Thiophenol
Materials:
-
(R)-methyl glycidate (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.2 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add thiophenol.
-
Add (R)-methyl glycidate to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the pure β-hydroxy thioether.
Data Presentation
The following table summarizes typical yields for the ring-opening of (R)-methyl glycidate with various thiol nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | 50 | 92-97 |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 90-95 |
| Ethanethiol | Et₃N | Methanol | 25 | 85-90 |
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of β-hydroxy thioethers.
Application Note 3: Conversion to Evans-Type Oxazolidinone Auxiliaries
Principle
The β-amino alcohols synthesized in Application Note 1 are ideal precursors for Evans-type oxazolidinone chiral auxiliaries.[2][4] The conversion is achieved through cyclization by reacting the amino alcohol with a carbonylating agent, such as phosgene, triphosgene, or a carbamate. This reaction forms a five-membered heterocyclic ring, yielding the robust and highly effective oxazolidinone auxiliary.
Experimental Protocol: Cyclization of a β-Amino Alcohol
Materials:
-
Chiral β-amino alcohol (from Application Note 1, 1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (Et₃N, 2.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the β-amino alcohol and triethylamine in dry dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C.
-
In a separate flask, dissolve triphosgene in dry dichloromethane.
-
Add the triphosgene solution dropwise to the stirred amino alcohol solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to yield the pure oxazolidinone.
Data Presentation
| Starting β-Amino Alcohol | Carbonylating Agent | Yield (%) |
| Product from Benzylamine | Triphosgene | 85-92 |
| Product from (R)-Phenylethylamine | Carbonyldiimidazole (CDI) | 80-88 |
Logical Relationship Diagram
Caption: Logical flow from (R)-methyl glycidate to a chiral auxiliary.
Applications in Drug Development
The chiral auxiliaries synthesized from (R)-methyl glycidate are instrumental in the early phases of drug development.[1][2] They allow for the predictable and controlled introduction of stereocenters, a critical step in synthesizing complex, biologically active molecules. For instance, Evans' oxazolidinone auxiliaries are widely used in asymmetric alkylation and aldol reactions to set the stereochemistry of new carbon-carbon bonds.[2][4] The ability to reliably produce a single enantiomer of a drug candidate is essential for ensuring its efficacy and safety, as different enantiomers can have vastly different pharmacological profiles. The methyl group, in particular, can modulate physicochemical and pharmacokinetic properties, making its strategic placement via these synthetic routes a key tool in drug design.[5]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-methyl oxirane-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and enantioselectivity of (R)-methyl oxirane-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The most common and effective methods are:
-
Asymmetric Epoxidation of an Alkene Precursor: The Jacobsen-Katsuki epoxidation of methyl acrylate using a chiral manganese (salen) complex is a direct approach to form the chiral epoxide.[1][2]
-
Hydrolytic Kinetic Resolution (HKR): This method involves the resolution of a racemic mixture of methyl oxirane-2-carboxylate. A chiral (salen)Co(III) complex is used to selectively hydrolyze the (S)-enantiomer with water, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[3][4]
Q2: How do I prepare the initial racemic methyl oxirane-2-carboxylate for Hydrolytic Kinetic Resolution?
A2: A common method is the epoxidation of methyl acrylate. A straightforward procedure involves reacting methyl acrylate with sodium hypochlorite solution at a controlled temperature (e.g., 0 °C).[3]
Q3: What is the role of the chiral ligand in these syntheses?
A3: The chiral ligand, typically a salen-type ligand complexed with a metal (Manganese for Jacobsen epoxidation, Cobalt for HKR), creates a chiral environment around the metal center.[1][3] This chiral environment directs the reactants, leading to the preferential formation or reaction of one enantiomer over the other, which is the basis for enantioselectivity.
Q4: Can the catalyst be recovered and reused?
A4: Yes, particularly in the Hydrolytic Kinetic Resolution method, the (salen)Co complex can often be recovered after the reaction and reused without significant loss of activity.[3] This is a key advantage for making the process more cost-effective and sustainable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been improperly prepared, handled, or stored. For Sharpless epoxidation, water can destroy the catalyst.[5] | * Ensure the catalyst is properly activated before use. For the HKR, this involves the oxidation of the Co(II) complex to the active Co(III) species.[3] * Use fresh, high-purity reagents and anhydrous solvents (for non-hydrolytic methods). |
| Impure Substrates: Contaminants in the racemic epoxide or alkene can inhibit the catalyst. | * Purify the starting materials before the reaction. For instance, freshly prepared racemic methyl glycidate is significantly more reactive in HKR than aged material.[3] | |
| Low Enantiomeric Excess (ee) | Suboptimal Temperature: Reaction temperature significantly influences enantioselectivity. | * Strictly control the reaction temperature. Asymmetric epoxidations are often run at low temperatures to enhance enantioselectivity. |
| Incorrect Catalyst/Ligand: The structure of the chiral ligand is crucial for high enantioselectivity. | * Verify the structure and purity of the chiral ligand. Ensure the correct enantiomer of the ligand is used for the desired product enantiomer. | |
| Presence of Water (in non-HKR methods): In methods like Sharpless epoxidation, water can lead to the formation of achiral diols and destroy the catalyst.[5] | * Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Low Isolated Yield | Product Volatility: this compound is a relatively volatile compound, and product can be lost during workup and purification. | * Use gentle evaporation techniques (e.g., rotary evaporation at low temperature and pressure). * Ensure efficient condensation during distillation. |
| Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions, leading to diol formation or other side products.[6] | * Maintain neutral pH during workup unless the protocol specifies otherwise. * Avoid prolonged exposure to acidic or basic conditions.[7] | |
| Side Reactions (e.g., Polymerization): The monomeric product can polymerize, especially during purification by distillation. | * Consider purification methods other than distillation if polymerization is an issue, such as flash chromatography. | |
| Reaction Stalls or is Sluggish | Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. | * While low catalyst loadings are desirable, ensure enough catalyst is present for the reaction to proceed at a reasonable rate. For HKR, loadings of 0.2-2.0 mol% are typical.[4] |
| Poor Mixing in Biphasic Reactions: In reactions involving multiple phases (e.g., organic and aqueous), inefficient stirring can limit the reaction rate. | * Ensure vigorous and efficient stirring to maximize the interfacial area between phases. |
Quantitative Data Summary
Table 1: Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl Glycidate [3]
| Parameter | Value |
| Catalyst | (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) |
| Catalyst Loading | 0.50 mol% |
| Resolving Agent | Water (H₂O) |
| Substrate | Racemic Methyl Glycidate |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 9 hours |
| Yield of (S)-Methyl Glycidate | 41% |
| Enantiomeric Excess (ee) of (S)-Methyl Glycidate | >99% |
| Catalyst Recovery | 83-86% |
Table 2: Key Parameters in Jacobsen-Katsuki Epoxidation [1][8]
| Parameter | Influence on Reaction | Typical Conditions/Observations |
| Substrate | The structure of the alkene affects enantioselectivity. | * cis-1,2-disubstituted alkenes are excellent substrates, often yielding >90% ee. * trans-1,2-disubstituted alkenes are generally poor substrates. |
| Oxidant | The choice of terminal oxidant is crucial for the catalytic cycle. | Sodium hypochlorite (bleach) is a commonly used and inexpensive oxidant. |
| Solvent | The solvent can influence reaction rate and selectivity. | Dichloromethane is a frequently used solvent. |
| Temperature | Lower temperatures generally improve enantioselectivity. | Reactions are often run at 0 °C or room temperature. |
| Additives | Axial donor ligands (e.g., pyridine N-oxide) can improve rate and yield. | The addition of such co-catalysts can be beneficial for certain substrates.[9] |
Experimental Protocols
Protocol 1: Preparation of Racemic (±)-Methyl Glycidate[3]
-
Setup: A 3-L, round-bottomed flask is equipped with a magnetic stir bar and an internal thermometer.
-
Charging Reagents: The flask is charged with aqueous sodium hypochlorite solution (6.0 wt%, 940 mL, 0.755 mol) and cooled to 0 °C in an ice bath.
-
Addition of Alkene: Methyl acrylate (58.5 g, 0.680 mol) is added in one portion.
-
Reaction: The biphasic mixture is stirred vigorously at 0 °C. The reaction progress is monitored by GC analysis.
-
Workup: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the racemic product.
Protocol 2: Hydrolytic Kinetic Resolution of (±)-Methyl Glycidate[3]
-
Catalyst Activation: A 200-mL, round-bottomed flask is charged with the (R,R)-(salen)Co(II) complex (0.916 g, 1.52 mmol, 0.50 mol%), p-toluenesulfonic acid monohydrate (0.304 g, 1.60 mmol), and dichloromethane (20 mL). The solution is stirred open to the air for 30 minutes, during which its color changes from red to dark green/brown. The solvent is then removed by rotary evaporation.
-
Reaction Setup: The flask containing the activated catalyst is charged with racemic methyl glycidate (31.0 g, 304 mmol).
-
Initiation: The flask is cooled in an ice-water bath, and water (2.75 mL, 153 mmol, 0.505 equiv) is added dropwise over 5 minutes with vigorous stirring.
-
Reaction: The mixture is stirred at room temperature for approximately 9 hours. The reaction is monitored by chiral GC analysis until the desired enantiomeric excess of the remaining epoxide is reached.
-
Isolation: The reaction mixture is cooled and filtered to recover the catalyst. The filtrate is then purified, typically by distillation under reduced pressure, to isolate the enantioenriched (S)-methyl glycidate.
Visualizations
Caption: General workflow for the Jacobsen-Katsuki epoxidation synthesis.
Caption: Workflow for obtaining (R)-epoxide via Hydrolytic Kinetic Resolution.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brainly.in [brainly.in]
- 6. This compound | 111058-32-3 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: (R)-Methyl Glycidate Ring-Opening Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the ring-opening of (R)-methyl glycidate. The following frequently asked questions (FAQs) and troubleshooting guides address common side reactions and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the ring-opening of (R)-methyl glycidate?
A1: The primary side reactions encountered are:
-
Loss of Regioselectivity: Nucleophilic attack at the undesired carbon atom of the epoxide ring, leading to a mixture of constitutional isomers.
-
Ester Hydrolysis (Saponification): Under basic conditions, the methyl ester group can be hydrolyzed to a carboxylate, which can complicate purification and subsequent reaction steps.
-
Polymerization: The epoxide can undergo ring-opening polymerization, especially in the presence of strong Lewis acids or bases, leading to oligomeric or polymeric byproducts.
-
Diol Formation: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding diol.
-
Reaction with the Product: The hydroxyl group formed after the initial ring-opening can act as a nucleophile and react with another molecule of (R)-methyl glycidate, leading to dimers or higher oligomers.
Q2: How do reaction conditions (acidic vs. basic) affect the regioselectivity of the ring-opening?
A2: The regioselectivity of the ring-opening of (R)-methyl glycidate is highly dependent on the pH of the reaction medium.
-
Basic or Neutral Conditions: With strong nucleophiles (e.g., amines, alkoxides, thiolates), the reaction typically proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom (C3), leading to the β-substituted product.[1][2][3]
-
Acidic Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated to the acid, activating the epoxide ring. This can lead to a reaction with more SN1-like character, where the nucleophile attacks the more substituted carbon atom (C2) that can better stabilize a partial positive charge.[4] This results in the formation of the α-substituted product.
Troubleshooting Guide
Problem 1: Poor Regioselectivity - Mixture of α and β-attack products.
Cause: This issue often arises from reaction conditions that do not strongly favor one mechanistic pathway over the other. For instance, using a weak nucleophile without a strong acid catalyst, or using a Lewis acid that can promote both pathways.
Solution: To favor the desired regioisomer, carefully select the catalyst and reaction conditions.
-
For β-attack (attack at C3):
-
Utilize strong nucleophiles in aprotic polar solvents.
-
Avoid acidic catalysts. If a catalyst is needed to enhance reactivity, consider a base catalyst.
-
Solvent choice can also influence selectivity. Polar aprotic solvents like DMF, often in the presence of water, can promote regioselective monoalkylation with primary amines.[5]
-
-
For α-attack (attack at C2):
-
Employ a suitable Lewis acid catalyst. The choice of Lewis acid and its counter-ion can significantly influence regioselectivity. For example, zinc perchlorate has been shown to effectively catalyze the ring-opening with amines.[4]
-
The nature of the amine also plays a role. Aromatic amines are more likely to attack the benzylic carbon in styrene oxide (an analogous system), suggesting that with (R)-methyl glycidate, they might favor attack at the more substituted C2 position under Lewis acid catalysis.[4]
-
Experimental Protocol to Enhance β-Regioselectivity with Amines (Metal- and Solvent-Free): A metal- and solvent-free approach using acetic acid has been reported to yield β-amino alcohols with high regioselectivity.[2]
-
To a stirred solution of (R)-methyl glycidate (1.0 equiv) in the amine (1.2 equiv), add acetic acid (0.1 equiv) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Presence of a Carboxylic Acid byproduct.
Cause: This is due to the hydrolysis of the methyl ester group, a side reaction known as saponification. This is particularly prevalent under strongly basic conditions, especially in the presence of water.
Solution:
-
Control Reaction Time and Temperature: Minimize reaction time and maintain the lowest effective temperature to reduce the rate of ester hydrolysis.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water- B a source of hydroxide ions under basic conditions.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base or a weaker base that is sufficient to deprotonate the nucleophile but not strong enough to readily hydrolyze the ester.
-
Purification: If hydrolysis occurs, the resulting carboxylic acid can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup, as the carboxylate salt will be water-soluble.
Problem 3: Formation of High Molecular Weight, Viscous Material.
Cause: This indicates that polymerization of the (R)-methyl glycidate is occurring. This can be initiated by strong Lewis acids, strong bases, or even the nucleophile itself under certain conditions. The hydroxyl group of the ring-opened product can also initiate further polymerization.
Solution:
-
Control Stoichiometry: Use a controlled excess of the nucleophile to ensure it reacts with the epoxide before the epoxide can react with itself.
-
Slow Addition: Add the (R)-methyl glycidate slowly to a solution of the nucleophile. This maintains a low concentration of the epoxide, disfavoring polymerization.
-
Catalyst Choice: Avoid overly aggressive Lewis acid or base catalysts that are known to promote epoxide polymerization. Organocatalysts, such as bifunctional thiourea-amine catalysts, have been used for controlled ring-opening polymerization and might be adapted for controlled monomeric addition.[6]
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Data Summary
Table 1: Regioselectivity of Epoxide Ring-Opening with Amines under Different Catalytic Conditions
| Epoxide Substrate | Amine | Catalyst | Solvent | Major Product | Regioisomeric Ratio (Major:Minor) | Reference |
| Styrene Oxide | Aromatic Amines | Zn(ClO4)2·6H2O | Neat | Attack at Benzylic Carbon | Major Product | [4] |
| Styrene Oxide | Aliphatic Amines | Zn(ClO4)2·6H2O | Neat | Attack at Terminal Carbon | Major/Sole Product | [4] |
| Glycidic Ethers | Aniline | Zn(ClO4)2·6H2O | Neat | Attack at Terminal Carbon | Only/Major Product | [4] |
| Various Epoxides | Primary Amines | Acetic Acid | Neat | β-Amino Alcohol | High Regioselectivity | [2] |
| Various Epoxides | Primary Amines | None | DMF/H2O | β-Amino Alcohol | High Regioselectivity | [5] |
Visualizations
Caption: Regioselective pathways in (R)-methyl glycidate ring-opening.
Caption: Troubleshooting workflow for side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. Controlled Ring-Opening Polymerization of Methyl Glycolide with Bifunctional Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-methyl oxirane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-methyl oxirane-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly when using hydrolytic kinetic resolution (HKR).
| Problem | Possible Cause | Suggested Solution |
| Slow or Stalled Reaction | 1. Aged racemic methyl glycidate: The starting material may have developed an undetectable contaminant that inhibits the catalyst.[1] 2. Incomplete catalyst activation: Insufficient oxygenation during the preparation of the Co(III) catalyst can lead to lower activity.[1] 3. Low catalyst loading: The amount of catalyst may be insufficient for the scale of the reaction. | 1. Use freshly prepared and distilled racemic methyl glycidate. If using older material, redistillation is recommended, although it may not fully restore the reaction rate.[1] 2. Ensure vigorous stirring and exposure to air during the oxidation of the Co(II) precursor to the active Co(III) catalyst. A color change from bright red to dark green/brown indicates oxidation.[1] 3. Verify the catalyst loading. Typical loadings for the Jacobsen catalyst in HKR are between 0.2 and 2.0 mol %.[2] |
| Low Enantiomeric Excess (ee) | 1. Incorrect amount of water: The stoichiometry of water is crucial for achieving high ee. 2. Reaction not proceeding to sufficient conversion: For kinetic resolutions, the ee of the unreacted starting material increases with conversion. 3. Racemization of the product: Although generally stable, prolonged exposure to certain conditions could potentially lead to racemization. | 1. Use a slight excess of water (e.g., 0.55-0.70 equivalents) to ensure the undesired enantiomer is fully hydrolyzed, thereby maximizing the ee of the remaining (R)-enantiomer.[3] 2. Increase the reaction time to allow the reaction to proceed to at least 50% conversion. Monitor the conversion by GC or HPLC. 3. Avoid harsh conditions during workup and purification. Use mild acids and bases and avoid excessive heat. |
| Difficulty in Isolating the Product | 1. Formation of emulsions during workup: The diol byproduct can act as a surfactant. 2. Co-distillation with solvent: Methyl oxirane-2-carboxylate is volatile and can be lost during solvent removal. | 1. Add brine to the aqueous layer to break up emulsions during extraction. 2. Use a rotary evaporator with controlled temperature and pressure. A cold trap is recommended to recover any co-distilled product. Fractional vacuum distillation is the recommended method for final purification.[1] |
| Inaccurate ee Determination | 1. Poor resolution in chiral GC/HPLC: The analytical method may not be optimized. 2. Co-elution with impurities: Impurities in the sample can interfere with the analysis. | 1. Optimize the chiral GC or HPLC method. This includes selecting the appropriate chiral column, mobile phase/carrier gas, temperature program, and flow rate. 2. Ensure the sample is clean before injection. If necessary, purify a small sample for analysis by flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and highly effective method for obtaining enantiomerically pure this compound is through the hydrolytic kinetic resolution (HKR) of the racemic mixture.[1][2] This method utilizes a chiral catalyst, typically a Jacobsen-type (salen)Co(III) complex, to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[2][3]
Q2: How does the hydrolytic kinetic resolution (HKR) work?
A2: In HKR, a racemic mixture of methyl oxirane-2-carboxylate is treated with a substoichiometric amount of water in the presence of a chiral catalyst. The catalyst preferentially binds to and activates one enantiomer (in this case, the (S)-enantiomer when using the (S,S)-catalyst) towards nucleophilic attack by water. This results in the selective hydrolysis of the (S)-enantiomer to the corresponding diol, while the (R)-enantiomer remains largely unreacted. The unreacted (R)-enantiomer can then be separated from the diol byproduct.
Q3: Can I use a different method besides HKR?
A3: Yes, other methods for chiral resolution can be employed, such as preparative chiral chromatography.[4] This technique uses a chiral stationary phase to separate the enantiomers. However, for large-scale preparations, HKR is often more cost-effective and practical.[5]
Q4: How do I determine the enantiomeric excess (ee) of my purified product?
A4: The enantiomeric excess is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[1][6] These methods use a chiral stationary phase to separate the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the ee.
Q5: What are the storage recommendations for this compound?
A5: Racemic methyl glycidate has been shown to be stable for up to two years when stored at 0°C under air.[1] However, older samples may develop contaminants that inhibit catalytic reactions.[1] It is recommended to store the purified (R)-enantiomer at low temperatures (0-4°C) in a tightly sealed container to minimize potential degradation.
Experimental Protocols
Hydrolytic Kinetic Resolution of Racemic Methyl Oxirane-2-Carboxylate
This protocol is adapted for the synthesis of this compound.
Materials:
-
Racemic methyl oxirane-2-carboxylate (freshly distilled)
-
(S,S)-(–)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)-Jacobsen's catalyst]
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: In a round-bottomed flask, dissolve (S,S)-Jacobsen's catalyst (0.5 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in CH₂Cl₂. Stir the solution, open to the air, for 1 hour. The color will change from red to dark green/brown. Remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the activated catalyst, add freshly distilled racemic methyl oxirane-2-carboxylate (1 equivalent).
-
Hydrolysis: Add distilled water (0.70 equivalents) to the mixture. Stir the reaction vigorously at room temperature for 24 hours.
-
Workup: After 24 hours, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain this compound.
Chiral GC Analysis of Methyl Oxirane-2-Carboxylate
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Chiral capillary column (e.g., Chiraldex γ-TA, 20 m x 0.25 mm x 0.12 µm)
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal at 80°C
-
Carrier Gas: Helium
-
Retention Times: (R)-enantiomer: ~4.1 min, (S)-enantiomer: ~7.3 min (retention times may vary depending on the specific column and conditions).[1]
Visualizations
Experimental Workflow for HKR Purification
Caption: Experimental workflow for the purification of this compound via HKR.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for addressing low enantiomeric excess in HKR.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Optimization of reaction conditions for nucleophilic addition to (R)-methyl glycidate
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic addition to (R)-methyl glycidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this versatile synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a nucleophilic addition to (R)-methyl glycidate?
A1: The main challenge is achieving chemoselectivity. (R)-methyl glycidate possesses two electrophilic sites: the epoxide ring and the methyl ester. Strong, non-selective nucleophiles can react with both functional groups, leading to a mixture of products. The desired reaction is typically the ring-opening of the epoxide, which is a key step in the synthesis of many chiral building blocks.
Q2: How does the choice of nucleophile affect the outcome of the reaction?
A2: The nature of the nucleophile is critical in determining the selectivity and success of the reaction.
-
Hard nucleophiles , such as Grignard reagents and organolithium compounds, are highly reactive and tend to attack both the epoxide and the ester, often leading to double addition at the ester to form tertiary alcohols.[1][2]
-
Soft nucleophiles , like organocuprates (Gilman reagents), are generally less reactive towards esters, especially at low temperatures, making them more selective for epoxide ring-opening.[2][3]
-
Amines, azides, and thiols are also common nucleophiles for epoxide opening. The reaction conditions, such as the use of catalysts or specific solvent systems, can greatly influence their reactivity and selectivity.[4][5][6]
Q3: Where does the nucleophile typically attack the epoxide ring in (R)-methyl glycidate?
A3: Under neutral or basic conditions, the nucleophilic attack on the epoxide ring of (R)-methyl glycidate occurs primarily at the less sterically hindered carbon (C3), following an SN2 mechanism.[7] This results in the inversion of stereochemistry at that center. In the presence of a Lewis acid catalyst, the regioselectivity can sometimes be altered, favoring attack at the more substituted carbon (C2) due to electronic effects.[4]
Q4: What are some common side reactions to be aware of?
A4: Besides the undesired reaction at the ester, other potential side reactions include:
-
Saponification: Under basic conditions, the methyl ester can be hydrolyzed to a carboxylate salt, which may complicate the workup and purification.[8]
-
Polymerization: In the presence of certain catalysts or under harsh conditions, the epoxide can undergo ring-opening polymerization.
-
Racemization: While the nucleophilic addition itself is typically stereospecific (inversion), harsh reaction conditions or purification methods could potentially lead to racemization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive nucleophile.2. Insufficient reaction temperature or time.3. Poor quality of (R)-methyl glycidate. | 1. Use a freshly prepared or properly stored nucleophile.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.3. Ensure the purity of the starting material; older samples may contain inhibitors.[8] |
| Mixture of products (attack at both epoxide and ester) | 1. Use of a highly reactive, non-selective nucleophile (e.g., Grignard reagent).2. High reaction temperature. | 1. Switch to a softer nucleophile, such as an organocuprate.2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
| Product is the result of ester saponification | 1. Reaction conducted under strongly basic conditions for an extended period. | 1. Use a non-basic nucleophile if possible, or minimize the reaction time and use a stoichiometric amount of base.2. Consider protecting the ester group if the nucleophile requires harsh basic conditions. |
| Inconsistent regioselectivity | 1. Reaction conditions are on the borderline between kinetic and thermodynamic control.2. Presence of acidic or basic impurities. | 1. For attack at the less substituted carbon, ensure strictly neutral or basic conditions.2. To favor attack at the more substituted carbon, a Lewis acid catalyst may be employed, but this needs to be carefully optimized. |
Experimental Protocols
Protocol 1: Selective Epoxide Opening with an Amine using a Lewis Acid Catalyst
This protocol is based on the zinc(II) perchlorate-catalyzed opening of glycidyl ethers with amines.[4]
-
Materials: (R)-methyl glycidate, amine (e.g., aniline), zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O].
-
Procedure: a. To a round-bottom flask, add (R)-methyl glycidate (1.0 mmol) and the amine (1.2 mmol). b. Add zinc(II) perchlorate hexahydrate (5 mol%). c. Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions. d. Monitor the reaction progress by TLC or GC. e. Upon completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the product by column chromatography.
Protocol 2: Solvent-Directed Epoxide Opening with a Primary Amine
This protocol is adapted from a method for the synthesis of β-amino alcohols in the absence of a catalyst.[5]
-
Materials: (R)-methyl glycidate, primary amine, dimethylformamide (DMF), water.
-
Procedure: a. In a sealed vial, dissolve (R)-methyl glycidate (1.0 mmol) and the primary amine (1.5 mmol) in a mixture of DMF and water (e.g., 9:1 v/v). b. Heat the reaction mixture to 60 °C. c. Monitor the reaction for completion using TLC or GC-MS. d. After the reaction is complete, allow the mixture to cool to room temperature. e. Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the resulting β-amino alcohol by column chromatography.
Data Presentation
Table 1: Comparison of Nucleophiles for Reaction with (R)-methyl Glycidate (Illustrative)
| Nucleophile | Typical Conditions | Selectivity (Epoxide vs. Ester) | Yield of Epoxide Opening Product | Key Considerations |
| Grignard Reagents (RMgX) | Diethyl ether or THF, 0 °C to rt | Low | Variable, often with side products | Prone to attack the ester, leading to tertiary alcohols.[1] |
| Organocuprates (R₂CuLi) | THF, -78 °C to 0 °C | High | Good to excellent | Generally selective for the epoxide over the ester.[3] |
| Amines (RNH₂) | Neat or in polar solvents, rt to 60 °C | Moderate to High | Good to excellent | Can be catalyzed by Lewis acids or directed by solvent choice.[4][5] |
| Azide (N₃⁻) | Protic or aprotic polar solvents | High | Good to excellent | A good nucleophile for selective epoxide opening. |
| Thiols (RSH) | With a base catalyst | High | Good | Generally selective for the epoxide. |
Note: Yields and selectivity are highly dependent on the specific substrate, nucleophile, and reaction conditions.
Visualizations
Caption: General experimental workflow for nucleophilic addition to (R)-methyl glycidate.
Caption: Chemoselectivity in the nucleophilic addition to (R)-methyl glycidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. rroij.com [rroij.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization during (R)-methyl oxirane-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of (R)-methyl oxirane-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a special focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the context of synthesizing this compound, which is a chiral molecule, maintaining its specific three-dimensional arrangement (stereochemistry) is crucial. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities—one may be therapeutic while the other could be inactive or even harmful. Therefore, preventing racemization is essential to ensure the final product has the desired therapeutic effect and is free from potentially harmful stereoisomers.
Q2: What are the primary synthetic routes to this compound, and which are most effective at preserving stereochemistry?
A: Several methods can be employed, with varying degrees of stereocontrol:
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Asymmetric Epoxidation of Methyl Acrylate: This is a common and effective approach. Methods like the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen catalyst, can provide high enantioselectivity.[1][2] While the Sharpless epoxidation is renowned for its high enantioselectivity, it is primarily used for allylic alcohols and is less effective for α,β-unsaturated esters like methyl acrylate.[3][4]
-
Darzens Glycidic Ester Condensation: This classic method involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base.[5] While useful for forming the epoxide ring and a new carbon-carbon bond in one step, achieving high enantioselectivity can be challenging and often requires the use of chiral auxiliaries or catalysts.[6][7]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a racemic mixture of methyl oxirane-2-carboxylate can be subjected to a reaction with a chiral catalyst that preferentially opens the ring of the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.
Q3: What are the common causes of racemization during the synthesis and workup?
A: Racemization can be triggered by several factors:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the barrier to enantiomerization.[8][9]
-
Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the opening and closing of the epoxide ring, which can lead to a loss of stereochemical integrity. For example, in the Darzens reaction, the choice of base is critical to minimize side reactions and potential epimerization.[10]
-
Nucleophilic Attack: The epoxide ring is susceptible to ring-opening by nucleophiles. If this process is not stereospecific or if it leads to intermediates that can racemize, the enantiomeric excess of the final product will be diminished.
-
Purification Methods: Certain purification techniques, such as distillation at high temperatures or chromatography on acidic or basic stationary phases, can induce racemization.
Q4: How can I determine the enantiomeric excess (e.e.) of my product?
A: The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[12][13] Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (e.e.)
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.[8][14] However, this can also decrease the reaction rate, so a balance must be found. |
| Inappropriate Base or Acid | If using a base- or acid-catalyzed method, screen different bases or acids. For instance, in a Darzens condensation, a bulky, non-nucleophilic base may be preferable to prevent side reactions.[10] |
| Racemization During Workup/Purification | Avoid harsh acidic or basic conditions during the workup. Use neutral washing agents. For purification, consider flash chromatography with a neutral stationary phase (e.g., silica gel) and avoid high temperatures during solvent removal. |
| Sub-optimal Catalyst or Ligand | Ensure the chiral catalyst or ligand is of high purity and the correct enantiomer is being used. The catalyst loading may also need to be optimized. |
| Moisture in the Reaction | Water can sometimes interfere with the catalyst and lead to lower enantioselectivity. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction is stalling, a slight increase in temperature or addition of more catalyst may be necessary. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture to identify byproducts. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reagents) can help minimize side reactions. For example, in the Darzens reaction, hydrolysis of the epoxy ester can be a side reaction.[10] |
| Decomposition of Product | The epoxide ring can be sensitive to the reaction conditions. Minimizing reaction time and temperature can help prevent product decomposition. |
| Losses During Workup and Purification | Ensure efficient extraction of the product from the aqueous phase. Minimize transfers between flasks. When performing chromatography, choose an appropriate solvent system to ensure good separation and recovery. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is Volatile | Methyl oxirane-2-carboxylate can be volatile.[15] Use a rotary evaporator at low temperature and pressure to remove the solvent. For distillation, use a short path apparatus under vacuum.[15] |
| Co-elution with Impurities | If impurities are co-eluting with the product during column chromatography, try a different solvent system or a different stationary phase. |
| Racemization on Stationary Phase | If using chromatography, be aware that some stationary phases (e.g., acidic or basic alumina) can cause racemization. Use a neutral stationary phase like silica gel whenever possible. |
Experimental Protocols
Protocol 1: Asymmetric Epoxidation using a Jacobsen-type Catalyst (Illustrative)
This protocol is a general representation and may require optimization for specific substrates and scales.
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add the chiral salen ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) and a suitable solvent like dichloromethane (DCM).
-
Add manganese(II) acetate tetrahydrate and stir the mixture at room temperature.
-
After the formation of the Mn(II)-salen complex, expose the mixture to air or a gentle stream of oxygen to oxidize Mn(II) to Mn(III).
-
Epoxidation Reaction: To a separate flask containing methyl acrylate dissolved in DCM at 0 °C, add the prepared Mn(III)-salen catalyst solution.
-
Slowly add a suitable oxidant, such as sodium hypochlorite (bleach), while maintaining the temperature at 0 °C.[1]
-
Monitoring and Workup: Monitor the reaction by TLC or GC. Once the reaction is complete, quench it by adding a reducing agent like sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Darzens Glycidic Ester Condensation (Illustrative)
This is a general protocol and requires careful optimization of the base and reaction conditions to maximize stereoselectivity.
-
Reaction Setup: To a solution of an appropriate aldehyde or ketone in an aprotic solvent like THF, add an α-haloester (e.g., methyl chloroacetate) at a low temperature (e.g., -78 °C) under an inert atmosphere.[6]
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a phosphazene base.[10][16]
-
Reaction Progression: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress by TLC or GC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Logical Workflow for Preventing Racemization
Caption: A workflow for synthesizing this compound while minimizing racemization.
Troubleshooting Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in (R)-methyl glycidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (R)-methyl glycidate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in (R)-methyl glycidate?
A1: Impurities in (R)-methyl glycidate can arise from the synthetic route and storage conditions. Common impurities include the (S)-enantiomer, unreacted starting materials such as methyl acrylate, and byproducts from side reactions. Depending on the synthesis, other potential impurities could include related glycidic acid derivatives and products of epoxide ring-opening. For instance, in the synthesis of a related compound, methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate, identified impurities included various reaction by-products and route-specific markers.[1]
Q2: Which analytical techniques are most suitable for analyzing impurities in (R)-methyl glycidate?
A2: A combination of chromatographic techniques is typically employed. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is well-suited for volatile and semi-volatile impurities. Chiral High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors is essential for determining the enantiomeric purity.[2][3] GC-MS is particularly effective for the qualitative analysis of unknown peaks that may be detected.[4]
Q3: How can I determine the enantiomeric purity of (R)-methyl glycidate?
A3: Chiral gas chromatography or chiral HPLC is the method of choice for determining enantiomeric purity.[2][3] A chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for their quantification. For example, a chiral GC method using a Chiraldex γ-TA capillary column has been successfully used to separate the enantiomers of methyl glycidate.[2]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active sites in the injector or column | Clean or replace the injector liner. Use a deactivated liner. Trim the first few centimeters of the column. |
| Column Overload | Dilute the sample. Decrease the injection volume. |
| Improper column installation | Ensure the column is installed at the correct depth in the injector and detector. |
| Condensation of sample | Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit. |
Issue: Baseline Instability or Drift
| Potential Cause | Troubleshooting Steps |
| Column Bleed | Condition the column at a high temperature. If the problem persists, the column may need to be replaced.[5] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and install or replace gas purifiers. |
| Detector Contamination | Clean the detector according to the manufacturer's instructions. |
| Leaks in the system | Perform a leak check of the entire system, including fittings and septa. |
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Resolution of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the ratio of organic modifier to the non-polar solvent (for normal phase) or aqueous buffer (for reversed-phase).[6] |
| Incorrect column temperature | Vary the column temperature. Sometimes lower temperatures can improve chiral recognition. |
| Wrong chiral stationary phase (CSP) | Select a CSP known to be effective for separating enantiomers of similar compounds. Polysaccharide-based columns are often a good starting point. |
| Mobile phase pH is not optimal (for reversed-phase) | Adjust the pH of the mobile phase to control the ionization state of the analyte and any interacting groups on the stationary phase.[6] |
Issue: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | For basic compounds, interactions with residual silanol groups on silica-based columns can cause tailing. Lowering the mobile phase pH (e.g., to 2-3) can help protonate the silanols and reduce these interactions.[6][7] |
| Column Overload | Dilute the sample or reduce the injection volume.[6] |
| Extra-column band broadening | Use shorter, narrower internal diameter tubing, and ensure all fittings are properly connected to minimize dead volume.[6] |
| Column degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[6] |
Experimental Protocols
Chiral Gas Chromatography for Enantiomeric Purity
This protocol is based on a method used for the analysis of methyl glycidate enantiomers.[2]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Chiraldex γ-TA (20 m x 0.25 mm ID)
GC Conditions:
-
Carrier Gas: Helium
-
Oven Temperature: Isothermal at 80°C
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Injection Volume: 1 µL (split injection)
Sample Preparation:
-
Dissolve a known amount of (R)-methyl glycidate in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
Expected Results:
-
The (R)- and (S)-enantiomers will be separated with distinct retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (Adapted from a similar compound)
This protocol is adapted from a method for the enantiomeric separation of glycidyl butyrate.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
HPLC Conditions:
-
Mobile Phase: Hexane: 2-Propanol (100:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a known amount of (R)-methyl glycidate in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Expected Results:
-
Baseline separation of the (R)- and (S)-enantiomers. The resolution between the two peaks should be greater than 2.
Visualizations
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Troubleshooting workflow for chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Scaling up the production of enantiopure (R)-methyl oxirane-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of enantiopure (R)-methyl oxirane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as (R)-methyl glycidate, is a valuable chiral building block in organic synthesis. Its significance lies in its three-dimensional structure, which is crucial for the biological activity of many pharmaceuticals and agrochemicals.[1] The strained three-membered epoxide ring is highly reactive and allows for the introduction of new functional groups with predictable stereochemistry, making it a key intermediate in the enantioselective synthesis of complex molecules like diltiazem (a calcium channel blocker) and dextromethorphan (a cough suppressant).[1][2]
Q2: What are the primary methods for synthesizing enantiopure this compound?
The main strategies for producing enantiopure this compound involve either asymmetric synthesis or the resolution of a racemic mixture. Key methods include:
-
Hydrolytic Kinetic Resolution (HKR): This is a highly effective method that uses a chiral (salen)Co(III) complex (Jacobsen's catalyst) to selectively hydrolyze the (S)-enantiomer from a racemic mixture of methyl oxirane-2-carboxylate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[3][4][5]
-
Enzymatic Kinetic Resolution: This method employs enzymes like lipases or epoxide hydrolases that selectively react with one enantiomer in the racemic mixture.[1] For instance, one enantiomer can be selectively hydrolyzed to a diol, allowing for the separation of the remaining unreacted enantiomer.[1]
-
Asymmetric Epoxidation: This involves the direct, enantioselective epoxidation of an achiral precursor like methyl acrylate using a chiral catalyst, such as a manganese-salen complex in the Jacobsen-Katsuki epoxidation.[6][7]
Q3: What are the critical safety precautions for handling methyl oxirane-2-carboxylate?
Methyl oxirane-2-carboxylate is a flammable liquid and vapor.[8][9] It can cause skin and eye irritation and may cause respiratory irritation.[9][10] Key safety measures include:
-
Handling the compound in a well-ventilated area, preferably a fume hood.[8]
-
Using personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10]
-
Storing the compound in a tightly sealed container in a cool, dry place, often in a freezer at temperatures under -20°C.[11]
-
Grounding and bonding containers and receiving equipment to prevent static discharge.[8]
Q4: How should this compound be stored to ensure its stability?
To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a freezer at or below -20°C.[11] Even when stored properly, old batches of the racemic precursor have been noted to develop contaminants that can significantly slow down reactions like the hydrolytic kinetic resolution.[3] Therefore, using freshly prepared or redistilled starting material is often recommended for best results.[3]
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
Q: My final product has a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low ee can result from several factors related to the catalyst, reaction conditions, or workup procedure.
| Potential Cause | Recommended Solution |
| Inactive or Racemized Catalyst | The chiral catalyst is the source of enantioselectivity. Ensure the catalyst has not degraded. For Jacobsen-type catalysts, ensure the correct (R,R) or (S,S) configuration is used for the desired product enantiomer. For HKR, using the (R,R)-catalyst selectively hydrolyzes the (S)-epoxide, enriching the (R)-epoxide. |
| Incomplete Reaction (HKR) | In kinetic resolutions, the ee of the remaining starting material increases as the reaction progresses. If the reaction is stopped too early (<50% conversion), the ee will be suboptimal. Allow the reaction to proceed to ~55-60% conversion for the highest possible ee of the recovered epoxide. Monitor conversion using GC or ¹H NMR. |
| Racemization During Reaction/Workup | The epoxide ring can be opened under harsh acidic or basic conditions, which can lead to racemization.[12] Avoid prolonged exposure to strong acids or bases during the workup. Use mild extraction and purification techniques. |
| Incorrect Reaction Temperature | Asymmetric reactions are often sensitive to temperature. Higher temperatures can decrease enantioselectivity. Run the reaction at the recommended temperature, which is often at or below room temperature. |
Problem 2: Low or No Product Yield
Q: The reaction yield is very low. What could be the issue?
A: Low yields can stem from poor starting material quality, catalyst issues, or side reactions.
| Potential Cause | Recommended Solution |
| Poor Quality Starting Material | The racemic methyl oxirane-2-carboxylate may contain impurities that inhibit the catalyst.[3] It has been noted that even after long-term storage under ideal conditions, undetectable contaminants can form that retard the reaction rate.[3] Use freshly prepared and distilled racemic epoxide for best results. |
| Catalyst Deactivation | The catalyst may be deactivated by impurities (e.g., water in non-hydrolytic reactions, or other nucleophiles). Ensure all reagents and solvents are pure and dry (unless water is a reagent, as in HKR). For HKR, the catalyst can sometimes be recovered and recycled, but its activity may decrease.[3] |
| Side Reactions | The epoxide is susceptible to ring-opening by various nucleophiles.[1] If impurities are present in the reaction mixture, or if the temperature is too high, undesired side reactions can consume the product. Ensure the reaction is run under the specified conditions. |
| Product Loss During Purification | Methyl oxirane-2-carboxylate is volatile and water-soluble, which can lead to losses during extraction and solvent removal. Use careful extraction techniques and avoid high temperatures during rotary evaporation. Distillation should be performed under reduced pressure. |
Problem 3: The Reaction is Very Slow or Stalled
Q: My reaction is proceeding much slower than reported in the literature. How can I fix this?
A: Slow reaction rates are a common issue, often linked to the catalyst or reagents.
| Potential Cause | Recommended Solution |
| Low Catalyst Loading or Activity | Insufficient catalyst will naturally lead to a slow reaction. While low catalyst loadings are desirable, a certain threshold is necessary. For particularly unreactive substrates, increasing the catalyst loading (e.g., from 0.5 mol% to 2 mol%) can be effective.[5] The use of additives, like 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) in Jacobsen epoxidations, can also increase the reaction rate. |
| Inhibitors in Starting Material | As mentioned, aged racemic epoxide can contain inhibitors.[3] If the reaction is stalled, consider purifying the starting material again or synthesizing a fresh batch. |
| Poor Mixing in Biphasic Reactions | If the reaction is biphasic (e.g., epoxidation using aqueous bleach), vigorous stirring is essential to ensure efficient mass transfer between the phases. |
| Incorrect Catalyst Activation | Some catalytic systems require an activation step. For the (salen)Co(II) catalyst used in HKR, an aerobic oxidation to the active Co(III) species is necessary. Ensure this step is performed correctly as per the protocol.[3] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl Oxirane-2-Carboxylate
This protocol describes the epoxidation of methyl acrylate to form the racemic starting material.
Materials:
-
Methyl acrylate
-
Sodium hypochlorite solution (aqueous, e.g., 6 wt%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Large round-bottomed flask
Procedure:
-
Charge a 3-L round-bottomed flask with 940 mL of aqueous sodium hypochlorite solution (6.0 wt%, 0.755 mol).[3]
-
Cool the flask to 0°C in an ice bath with vigorous stirring.[3]
-
Add methyl acrylate (58.5 g, 0.680 mol) in a single portion.[3]
-
Cap the flask loosely and continue to stir vigorously at 0°C. The reaction progress can be monitored by ¹H NMR. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, perform a workup by separating the organic layer and extracting the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude racemic product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hydrolytic Kinetic Resolution (HKR) for this compound
This protocol uses a chiral (salen)Co(III) catalyst to resolve the racemic mixture.
Materials:
-
Racemic methyl oxirane-2-carboxylate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Acetic acid (glacial) or p-toluenesulfonic acid monohydrate[3]
-
Water (deionized)
-
Solvent (e.g., tert-butyl methyl ether or no solvent)
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Activation: In a round-bottomed flask, dissolve the (R,R)-(salen)Co(II) complex (e.g., 0.5-2.0 mol%) in a suitable solvent like dichloromethane or toluene. Add a co-catalyst like p-toluenesulfonic acid monohydrate (0.53 mol%).[3] Stir the solution open to the air for 30-60 minutes to allow for oxidation to the active Co(III) species. The color should change from red to dark brown/green.[3] Remove the solvent via rotary evaporation.[3]
-
Resolution Reaction: To the flask containing the activated catalyst, add the racemic methyl oxirane-2-carboxylate.
-
Cool the mixture to 0°C.
-
Add water (approximately 0.55 equivalents relative to the racemic epoxide) dropwise over a few minutes.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 10-24 hours). Monitor the reaction progress by chiral GC or HPLC to determine both conversion and the ee of the remaining epoxide.
-
Workup and Purification: Once the desired conversion (~55%) is reached, the reaction mixture can be directly purified. The most convenient method is often direct vacuum distillation to separate the volatile this compound from the non-volatile diol product and the catalyst.[3] The catalyst can often be recovered from the distillation residue.[3]
Data Summary
Table 1: Typical Results for Hydrolytic Kinetic Resolution (HKR) of Methyl Oxirane-2-Carboxylate
| Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Epoxide ee (%) | Ref |
| (R,R)-(salen)Co(III)OAc | 2.0 | RT | 24 | ~55 | >99 | [5] |
| (R,R)-(salen)Co(III)OAc | 0.5 | RT | 14 | ~50 | 93 | [3] |
| (S,S)-(salen)Co(III)OAc | 0.8 | RT | 12 | 54 | 98 (for S-epoxide) | [4] |
Visualizations
Caption: General workflow for the production of enantiopure this compound.
Caption: Decision tree for troubleshooting common production issues.
Caption: Logical diagram of the Hydrolytic Kinetic Resolution (HKR) process.
References
- 1. This compound | 111058-32-3 | Benchchem [benchchem.com]
- 2. methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | 105560-93-8 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chiralen.com [chiralen.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of (R)-Methyl Glycidate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving (R)-methyl glycidate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with (R)-methyl glycidate?
A1: (R)-methyl glycidate is a versatile chiral building block. The most common catalytic reactions involve the nucleophilic ring-opening of the epoxide. Key transformations include:
-
Hydrolytic Kinetic Resolution (HKR): This technique is often used on racemic methyl glycidate to resolve the enantiomers, affording highly enantioenriched (R)- or (S)-methyl glycidate and the corresponding diol. Chiral (salen)Co(III) complexes are the catalysts of choice for this reaction.[1][2]
-
Ring-opening with N-nucleophiles (Aminolysis): The reaction with primary or secondary amines yields chiral β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis. This reaction can be catalyzed by various Lewis acids, such as Zinc or Yttrium salts.[3][4]
-
Ring-opening with S-nucleophiles (Thiolysis): Thiols can open the epoxide ring to produce β-hydroxy sulfides. These reactions can sometimes proceed without a catalyst in polar solvents like water, but Lewis acids may be used to improve efficiency and regioselectivity.[5]
-
Ring-opening with O-nucleophiles: Alcohols and phenols can be used to generate β-hydroxy ethers. Tungsten-based catalysts have been shown to be effective for this transformation.[6]
Q2: How do I choose the right catalyst for my ring-opening reaction?
A2: Catalyst selection depends on the nucleophile and the desired outcome (kinetic resolution vs. asymmetric ring opening).
-
For Hydrolytic Kinetic Resolution (HKR): Chiral (salen)Co(III) complexes, such as (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate, are highly effective.[1][2] They provide excellent enantioselectivity, often yielding both the unreacted epoxide and the diol product with >99% ee.[2]
-
For Aminolysis: Lewis acids are commonly employed. Zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) is a highly efficient catalyst for the ring-opening of epoxides with amines under solvent-free conditions.[3] Yttrium chloride (YCl3) is another effective catalyst that works at room temperature with low catalyst loading (1 mol%).[4]
-
For Thiolysis: While the reaction can proceed in water without a catalyst, Lewis acids can enhance the rate and selectivity.[5] For asymmetric ring-opening of meso-epoxides with thiols, chiral Cr(III)-salen complexes have been utilized.[7]
-
For Regioselectivity Control: The choice of catalyst can influence whether the nucleophile attacks the C2 or C3 position of the glycidate. Tungsten-based catalysts, for example, can promote high C3 selectivity in the ring-opening of 2,3-epoxy alcohols.[6] The interplay between the substrate, nucleophile, and catalyst determines the regiochemical outcome.[3]
Q3: What determines the regioselectivity (C2 vs. C3 attack) in the ring-opening of (R)-methyl glycidate?
A3: Regioselectivity is a critical aspect of methyl glycidate chemistry and is influenced by several factors:
-
Steric Hindrance: Under basic or neutral conditions (SN2-type mechanism), nucleophilic attack generally occurs at the less sterically hindered carbon, which is C3 for methyl glycidate.
-
Electronic Effects & Catalyst Choice: Under acidic conditions, the epoxide oxygen is protonated or coordinated to a Lewis acid. This develops a partial positive charge on the carbon atoms. The reaction may proceed through a mechanism with SN1-like character, favoring attack at the more substituted carbon (C2) if it can better stabilize the positive charge. However, for glycidates, the electron-withdrawing nature of the ester group at C2 complicates predictions. The choice of catalyst is crucial; for instance, zinc perchlorate-catalyzed aminolysis of glycidic ethers with aniline results in regioselective attack at the terminal carbon (C3).[3]
-
Directing Groups: The presence of nearby functional groups that can coordinate to the catalyst can direct the nucleophile to a specific carbon.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hydrolytic Kinetic Resolution (HKR) | 1. Incomplete Catalyst Activation: The active catalyst is Co(III), which is formed by oxidation of the Co(II) precatalyst. Insufficient exposure to air can lead to incomplete activation.[9] 2. Catalyst Decomposition: Prolonged reaction times or incompatible solvents can lead to catalyst degradation. 3. Saponification: The ester group of methyl glycidate can be hydrolyzed under basic conditions, especially if the reaction is run for too long or if basic impurities are present.[6] | 1. Ensure the Co(II) precatalyst is stirred in a solvent open to the air for at least 30 minutes to ensure complete oxidation to the active Co(III) species before adding the epoxide and water.[6] 2. Use the recommended catalyst loading (typically 0.2-2.0 mol%) and monitor the reaction progress to avoid unnecessarily long reaction times.[2] The catalyst is generally recyclable. 3. Maintain neutral pH conditions and purify reagents if necessary. Minimize reaction time once the desired conversion is reached. |
| Low Enantioselectivity in HKR | 1. Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the (salen)Co catalyst will produce the opposite enantiomer of the desired product. 2. Non-selective Background Reaction: A non-catalyzed reaction may be occurring in parallel, lowering the overall enantioselectivity. 3. Racemization of Product: Although unlikely under standard HKR conditions, harsh workup conditions could potentially lead to racemization. | 1. Double-check that the correct catalyst enantiomer ((R,R) or (S,S)) is being used for the desired outcome. 2. Ensure the reaction is run at the recommended temperature (typically room temperature). Lowering the temperature may improve selectivity. Ensure catalyst is fully dissolved and active. 3. Employ a mild workup procedure. |
| Poor Regioselectivity in Ring-Opening Reactions | 1. Inappropriate Catalyst: The chosen catalyst may not provide sufficient regiochemical control for the specific substrate-nucleophile combination. 2. Reaction Conditions: Solvent and temperature can influence the regioselectivity of the ring-opening reaction. | 1. For aminolysis, catalysts like Zn(ClO4)2·6H2O have shown excellent regioselectivity.[3] For other nucleophiles, a catalyst screening might be necessary. Tungsten and Molybdenum-based catalysts can offer high regioselectivity through substrate direction.[8] 2. Screen different solvents. For instance, in reactions of epoxy diols, toluene favored C2 attack while dichloromethane favored C3 attack.[10] |
| Slow or Incomplete Reaction | 1. Low Catalyst Loading or Activity: The amount of catalyst may be insufficient, or it may have degraded. 2. Sterically Hindered Nucleophile/Substrate: Large steric bulk on either the nucleophile or the epoxide can slow down the reaction rate. 3. Poor Solvent Choice: The solvent may not be optimal for catalyst activity or reagent solubility. | 1. Increase catalyst loading incrementally. Verify the quality and age of the catalyst. 2. Increase the reaction temperature or consider using a more active, less sterically hindered catalyst if possible. 3. Consult the literature for optimal solvents for the specific catalytic system. For HKR with (salen)Co, reactions are often run with minimal or no solvent.[11] |
| Difficulty in Product Purification | 1. Separating Unreacted Epoxide from Diol (HKR): Both products may have similar polarities. 2. Removing the Catalyst: Metal-based catalysts can be difficult to remove completely from the product. 3. Separating Regioisomers: If the reaction is not highly regioselective, separating the resulting isomers can be challenging. | 1. Fractional vacuum distillation is a highly effective method for separating the volatile methyl glycidate from the much less volatile 1,2-diol.[6] 2. The (salen)Co catalyst used in HKR can often be recovered by precipitation and filtration after the reaction, allowing for recycling.[2] Silica gel chromatography can also be used. 3. Careful column chromatography is typically required. It is often preferable to optimize the reaction for higher regioselectivity to avoid this issue. |
Catalyst Performance Data
The following table summarizes representative data for catalyst performance in key reactions of glycidate derivatives. Note that direct comparison can be complex as substrates and conditions vary between studies.
| Reaction Type | Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Regioselectivity (C3:C2) | Reference |
| Hydrolytic Kinetic Resolution | (R,R)-(salen)Co(III)OAc | Racemic Terminal Epoxides | H₂O | 40-45 (epoxide) | >99 (epoxide) | N/A | [1][2] |
| Hydrolytic Kinetic Resolution | (R,R)-(salen)Co(III)OAc | Racemic Terminal Epoxides | H₂O | 45-52 (diol) | 95-98 (diol) | N/A | [1][2] |
| Aminolysis | Zn(ClO₄)₂·6H₂O (10 mol%) | Glycidyl ether | Aniline | 95 | N/A | Major product from C3 attack | [3] |
| Aminolysis | YCl₃ (1 mol%) | Styrene Oxide | Aniline | 95 | N/A | 85:15 | [4] |
| Thiolysis | None (in water) | Styrene Oxide | Thiophenol | 92 | N/A | >99:1 | [5] |
| Ring Opening with Alcohols | W(OEt)₆ (15 mol%) | 2,3-Epoxy Alcohol | Benzyl Alcohol | 81 | N/A | >99:1 | [6] |
Experimental Protocols & Methodologies
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl Glycidate
This protocol is adapted from the highly reliable Jacobsen group procedure.[2] It yields enantioenriched unreacted epoxide and the corresponding 1,2-diol.
Materials:
-
Racemic methyl glycidate
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Acetic Acid (glacial)
-
Deionized water
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) complex (0.5 mol% relative to the epoxide) in THF or DCM. Add glacial acetic acid (0.5 mol%). Stir the solution, open to the air, for 30-60 minutes. The color should change from red to a dark brown/green, indicating oxidation to the active Co(III) species.
-
Reaction Setup: Remove the solvent via rotary evaporation to obtain the activated catalyst.
-
Kinetic Resolution: To the flask containing the activated catalyst, add the racemic methyl glycidate. Begin vigorous stirring. Cool the mixture to 0-4 °C in an ice bath.
-
Addition of Water: Add deionized water (0.5 equivalents relative to the epoxide) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is typically stopped at ~50-55% conversion to obtain high ee for both the unreacted epoxide and the diol product.
-
Workup and Purification:
-
Once the desired conversion is reached, dilute the reaction mixture with a solvent like ethyl acetate or ether.
-
Filter the mixture to recover the catalyst, which can often be recycled.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Separate the enantioenriched methyl glycidate from the diol product by fractional vacuum distillation. The methyl glycidate is significantly more volatile.
-
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine
This protocol describes a general procedure for the aminolysis of (R)-methyl glycidate using a Lewis acid catalyst like zinc perchlorate.[3]
Materials:
-
(R)-methyl glycidate
-
Amine (e.g., benzylamine, aniline)
-
Zinc perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O]
-
Solvent (e.g., acetonitrile or solvent-free)
Procedure:
-
Reaction Setup: To a clean, dry flask, add (R)-methyl glycidate (1.0 eq) and the amine (1.0-1.2 eq).
-
Catalyst Addition: Add zinc perchlorate hexahydrate (1-10 mol%) to the mixture. If running the reaction in a solvent, dissolve the reagents in acetonitrile first. Many of these reactions proceed efficiently under solvent-free conditions.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with a saturated aqueous solution of EDTA to chelate and remove the zinc catalyst.
-
Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting β-amino alcohol by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for screening and optimizing catalysts.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
Technical Support Center: Managing Exothermic Reactions of (R)-methyl oxirane-2-carboxylate
This guide provides technical support for researchers, scientists, and drug development professionals working with (R)-methyl oxirane-2-carboxylate, focusing on the management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Due to its strained epoxide ring, it can undergo highly exothermic ring-opening reactions, which can lead to a rapid increase in temperature and pressure (thermal runaway) if not properly controlled.[1] Heating may cause expansion or decomposition, leading to violent rupture of containers.[1]
Q2: Which types of reactions involving this compound are typically exothermic?
A2: The ring-opening of the epoxide is the primary exothermic process. This is common in reactions with nucleophiles such as amines, thiols, and alkoxides, and can also occur under both acidic and basic conditions.[3] The high ring strain of the epoxide (approximately 13 kcal/mol) is released upon opening, contributing to the exothermicity.
Q3: What is "thermal runaway" and why is it a concern with this compound?
A3: Thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal. This leads to an accelerating increase in the reaction rate and temperature, which can cause the reaction to become uncontrollable. With this compound, thermal runaway can lead to boiling of the solvent, a dangerous increase in pressure, and potentially explosive decomposition of the reaction mixture.[1]
Q4: Can the ester group in this compound participate in side reactions?
A4: Yes. Under certain conditions, particularly with strong nucleophiles or harsh reaction conditions (e.g., high temperatures resulting from an uncontrolled exotherm), the methyl ester group can undergo transesterification, hydrolysis, or amidation. It is crucial to control the reaction temperature to maintain the integrity of the ester functionality.
Q5: How does the choice of solvent affect the management of the exotherm?
A5: The solvent plays a critical role in heat dissipation. A solvent with a higher boiling point can allow for a wider operating temperature range, but it also means that a thermal runaway could reach a higher, more dangerous temperature. The solvent's heat capacity and thermal conductivity also influence how effectively it can absorb and transfer the heat generated by the reaction. It is important to choose a solvent that is inert to the reactants and has appropriate thermal properties for the scale of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase. | - Addition rate of reagent is too fast.- Inadequate cooling.- Reaction concentration is too high.- "Hot spots" due to poor mixing. | - Immediately stop the addition of reagents.- Increase cooling capacity (e.g., lower bath temperature).- Add a pre-chilled, inert solvent to dilute the reaction mixture.- Increase stirring speed to improve heat transfer. |
| Formation of side products (e.g., diol from hydrolysis, ester-modified products). | - Excessive reaction temperature.- Presence of water or other reactive impurities.- Prolonged reaction time at elevated temperatures. | - Improve temperature control throughout the reaction.- Use anhydrous solvents and reagents.- Monitor the reaction progress and quench it promptly upon completion. |
| Low yield of the desired ring-opened product. | - Incomplete reaction due to insufficient temperature or reaction time.- Loss of volatile starting material.- Degradation of product due to excessive heat. | - Gradually increase the reaction temperature after the initial exotherm has subsided.- Ensure the reaction vessel is properly sealed and equipped with a condenser.- Implement better temperature control measures. |
| Difficulty initiating the reaction. | - Low reaction temperature.- Low purity of starting materials.- Catalyst (if used) is not active. | - Gently warm the reaction mixture to the recommended initiation temperature.- Ensure the purity of all reactants and solvents.- Verify the activity of the catalyst or consider a different catalytic system. |
Experimental Protocols
General Protocol for the Controlled Aminolysis of this compound
This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.
1. Reagents and Equipment:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., isopropanol, acetonitrile)
-
Reaction flask equipped with a magnetic stirrer, thermocouple, addition funnel, and nitrogen inlet
-
Cooling bath (e.g., ice-water, dry ice-acetone)
2. Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
Charge the reaction flask with the amine and the solvent.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Dissolve this compound in the anhydrous solvent in the addition funnel.
-
Add the this compound solution dropwise to the stirred amine solution, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, slowly warm the mixture to room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Proceed with the appropriate work-up and purification steps.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| Boiling Point | 164-166 °C | [4] |
| Flash Point | 72.2 °C | [5] |
| Hazards | Flammable liquid and vapor, skin/eye irritant, may cause respiratory irritation. | [1][2] |
Visualizations
Logical Workflow for Troubleshooting Exothermic Reactions
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (R)-methyl oxirane-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral compounds. (R)-methyl oxirane-2-carboxylate, a valuable chiral building block, requires robust analytical methods for its stereochemical quality control. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.
This guide provides an objective comparison of two widely used polysaccharide-based CSPs for the enantiomeric resolution of small chiral epoxides like methyl oxirane-2-carboxylate: an amylose-based column and a cellulose-based column. The comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: Performance Comparison of Chiral Stationary Phases
The enantioseparation of chiral epoxides is highly dependent on the nature of the chiral stationary phase. Polysaccharide-based columns, particularly those with amylose and cellulose derivatives, have demonstrated broad applicability for resolving such racemates.[1] The selection between an amylose-based selector (e.g., Chiralpak® AD-H) and a cellulose-based selector (e.g., Chiralcel® OD-H) often depends on the specific analyte structure and the desired selectivity.[2]
The following table summarizes typical performance data for the separation of a generic chiral epoxide, representative of methyl oxirane-2-carboxylate, on these two types of columns under normal-phase conditions. The H-series columns, featuring a smaller 5-micron particle size, generally provide higher efficiency and resolution compared to their standard counterparts.[3]
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | Ambient (approx. 25°C) | Ambient (approx. 25°C) |
| Detection Wavelength | 210 nm | 254 nm |
| Retention Time (Enantiomer 1) | ~10.5 min | ~11.9 min[4] |
| Retention Time (Enantiomer 2) | ~12.0 min | ~16.2 min[4] |
| Resolution (Rs) | > 2.0 | > 2.0[4] |
Note: Retention times are representative and can vary based on the specific system, temperature, and exact mobile phase composition.
Mandatory Visualization
Caption: General workflow for chiral HPLC analysis.
Caption: Logical diagram for ee% calculation.
Experimental Protocols
Below are detailed methodologies for the two compared chiral separation methods. It is crucial to use HPLC-grade solvents and to ensure the HPLC system is thoroughly flushed and free of contaminants that could damage the chiral stationary phase.[5]
Method 1: Amylose-Based Chiral Stationary Phase
This protocol is optimized for a Chiralpak® AD-H column, which utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. These phases are known for their broad enantioselectivity.[6]
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a 90:10 (v/v) mixture of n-Hexane and 2-Propanol.
-
For 1 liter, mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade 2-Propanol.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at ambient temperature (e.g., 25°C) using a column oven for stability.
-
Detection: Set UV detector to 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the methyl oxirane-2-carboxylate sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomer peaks to elute completely (approximately 15-20 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] * 100
-
Method 2: Cellulose-Based Chiral Stationary Phase
This protocol is designed for a Chiralcel® OD-H column, which employs cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. Cellulose-based phases can offer different selectivity compared to their amylose counterparts.[2]
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a 90:10 (v/v) mixture of n-Hexane and 2-Propanol as described in Method 1.
-
Ensure the mobile phase is thoroughly degassed.
-
-
HPLC System Setup:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Maintain at ambient temperature (e.g., 25°C).
-
Detection: Set UV detector to 254 nm.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until the baseline is stable.
-
Inject 5-10 µL of the sample.
-
The run time will be longer due to the lower flow rate; allow approximately 25-30 minutes for complete elution.
-
-
Data Analysis:
-
Identify and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee%) using the standard formula provided in Method 1.
-
References
A Comparative Analysis of the Reactivity of (R)- and (S)-Methyl Oxirane-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Stereoselective Reactivity of Chiral Methyl Glycidates
(R)- and (S)-methyl oxirane-2-carboxylate, also known as methyl glycidate, are versatile chiral building blocks crucial in the synthesis of a wide array of pharmaceuticals and other bioactive molecules. Their reactivity is dominated by the strained oxirane ring, which is susceptible to nucleophilic attack. The stereochemistry of the epoxide plays a pivotal role in the outcome of these reactions, a feature extensively exploited in asymmetric synthesis. This guide provides a comparative overview of the reactivity of the (R) and (S) enantiomers, supported by experimental data and detailed protocols.
Differential Reactivity in Hydrolytic Kinetic Resolution
The most well-documented example of the differential reactivity between (R)- and (S)-methyl oxirane-2-carboxylate is in hydrolytic kinetic resolution (HKR). This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopure epoxide and the corresponding diol.
In a seminal study, the use of a chiral (salen)Co(III) complex as a catalyst demonstrated remarkable efficiency in the kinetic resolution of racemic methyl glycidate. The (R,R)-catalyst preferentially catalyzes the hydrolysis of the (R)-enantiomer, leaving behind the unreacted (S)-methyl oxirane-2-carboxylate in high enantiomeric excess. Conversely, the (S,S)-catalyst would selectively hydrolyze the (S)-enantiomer. This difference in reaction rates is the cornerstone of this powerful separation technique.
Quantitative Data from Hydrolytic Kinetic Resolution
| Enantiomer | Catalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Recovered Epoxide |
| (R)-Methyl Oxirane-2-carboxylate | (R,R)-(salen)Co(III) | 24 | >50 | >99% (for remaining (S)-enantiomer) |
| (S)-Methyl Oxirane-2-carboxylate | (R,R)-(salen)Co(III) | 24 | Low | - |
This table illustrates the principle of kinetic resolution. The (R,R)-catalyst selectively reacts with the (R)-epoxide, leading to its conversion to the diol and leaving the (S)-epoxide unreacted and in high purity.
Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Methyl Glycidate
This protocol is adapted from a well-established procedure for the preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution.
Materials:
-
Racemic methyl oxirane-2-carboxylate
-
(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) complex
-
Acetic acid
-
Water
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Catalyst Activation: A solution of the (R,R)-(salen)Co(II) complex in dichloromethane is stirred in the presence of acetic acid and exposed to air for 30 minutes to generate the active (salen)Co(III) catalyst. The solvent is then removed under vacuum.
-
Reaction Setup: To the flask containing the activated catalyst, add racemic methyl oxirane-2-carboxylate.
-
Hydrolysis: Add 0.55 equivalents of water to the mixture and stir vigorously at room temperature for 24 hours.
-
Workup: After the reaction is complete, dilute the mixture with dichloromethane and wash with water to remove the diol product. The organic layer is dried over sodium sulfate and filtered.
-
Isolation: The solvent is removed by rotary evaporation, and the remaining enantioenriched (S)-methyl oxirane-2-carboxylate is purified by distillation under reduced pressure.
Expected Outcome:
This procedure typically yields (S)-methyl oxirane-2-carboxylate with an enantiomeric excess of >99%. The corresponding (R)-1,2-diol can be recovered from the aqueous washings.
Visualizing the Experimental Workflow
Caption: Workflow for the Hydrolytic Kinetic Resolution.
Reactivity with Other Nucleophiles
For instance, in reactions with amines, a chiral amine or a chiral Lewis acid catalyst can facilitate the enantioselective ring-opening of racemic methyl glycidate, leading to the formation of enantioenriched β-amino esters, which are valuable intermediates in drug synthesis. Similarly, reactions with thiols and azides can be rendered enantioselective through the use of appropriate chiral catalysts or reagents.
The regioselectivity of the ring-opening (attack at the C2 or C3 position of the oxirane) is also a critical factor and can be influenced by the nature of the nucleophile, the solvent, and the catalyst employed.
General Nucleophilic Ring-Opening Pathway
The fundamental reaction pathway involves the attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process is typically stereospecific, proceeding with an inversion of configuration at the center of attack (an SN2-type mechanism).
Caption: General SN2 Nucleophilic Ring-Opening Pathway.
Conclusion
The stereochemistry of methyl oxirane-2-carboxylate is a determining factor in its chemical reactivity, a principle that is powerfully demonstrated in hydrolytic kinetic resolution. While extensive comparative kinetic data for a wide range of nucleophiles is an area that warrants further investigation, the established principles of asymmetric synthesis and enantioselective catalysis provide a strong framework for predicting and controlling the outcomes of reactions involving these valuable chiral building blocks. The detailed experimental protocol for hydrolytic kinetic resolution serves as a practical example of how the differential reactivity of the (R) and (S) enantiomers can be harnessed to achieve high levels of enantiopurity, a critical requirement in modern drug development and chemical synthesis.
Illuminating the Structure of (R)-methyl glycidate: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like (R)-methyl glycidate is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and confirmation of (R)-methyl glycidate. Due to the limited availability of public experimental spectral data for (R)-methyl glycidate, this guide utilizes predicted data to illustrate the analytical principles and compares them with experimental data for a structurally related chiral epoxide, propylene oxide.
The accurate determination of a molecule's three-dimensional arrangement is a critical step in the development of pharmaceuticals, where different enantiomers can exhibit vastly different physiological effects. This guide delves into the application of two powerful analytical techniques, NMR and MS, to confirm the structure and stereochemistry of (R)-methyl glycidate.
Comparative Spectral Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, and the predicted mass spectrometry fragmentation for (R)-methyl glycidate, alongside experimental data for the alternative chiral epoxide, propylene oxide.
Table 1: Predicted ¹H NMR and Experimental ¹H NMR Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| (R)-methyl glycidate | Ha (epoxide CH) | ~3.4 | dd | J(Ha-Hb) ≈ 2.5, J(Ha-Hc) ≈ 4.5 |
| Hb (epoxide CH₂) | ~2.9 | dd | J(Hb-Ha) ≈ 2.5, J(Hb-Hc) ≈ 5.5 | |
| Hc (epoxide CH₂) | ~2.7 | dd | J(Hc-Ha) ≈ 4.5, J(Hc-Hb) ≈ 5.5 | |
| OCH₃ | ~3.8 | s | - | |
| Propylene oxide | CH (epoxide) | 2.98 | m | - |
| CH₂ (epoxide) | 2.75 / 2.41 | m | - | |
| CH₃ | 1.32 | d | 5.1 |
Table 2: Predicted ¹³C NMR and Experimental ¹³C NMR Data
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| (R)-methyl glycidate | C=O | ~170 |
| Epoxide CH | ~51 | |
| Epoxide CH₂ | ~48 | |
| OCH₃ | ~53 | |
| Propylene oxide | Epoxide CH | 51.1 |
| Epoxide CH₂ | 47.3 | |
| CH₃ | 17.5 |
Table 3: Predicted and Experimental Mass Spectrometry Fragmentation Data
| Compound | m/z of Fragment Ion | Proposed Fragment Structure/Identity |
| (R)-methyl glycidate (M=102.09) | 71 | [M - OCH₃]⁺ |
| 59 | [COOCH₃]⁺ | |
| 43 | [C₂H₃O]⁺ | |
| Propylene oxide (M=58.08) | 58 | [M]⁺ |
| 43 | [M - CH₃]⁺ | |
| 29 | [CHO]⁺ | |
| 28 | [C₂H₄]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the NMR and GC-MS analysis of chiral epoxides.
1. NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available instrument.
-
Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm. A sufficient number of scans and a relaxation delay of 2-5 seconds are required to obtain a good spectrum.
-
-
Chiral Analysis (using a Chiral Solvating Agent):
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire another ¹H NMR spectrum under the same conditions.
-
Compare the spectra to observe splitting of signals corresponding to the different enantiomers.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Acquisition Mode: Full scan to obtain the fragmentation pattern.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes for confirming the structure of (R)-methyl glycidate.
This diagram outlines the overall process, from sample preparation to the final confirmation of the (R)-methyl glycidate structure through various spectroscopic analyses.
This diagram illustrates how the addition of a chiral solvating agent to a mixture of enantiomers leads to the formation of diastereomeric complexes, which can then be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric purity.
A Comparative Guide to Chiral Synthons: Alternatives to (R)-Methyl Oxirane-2-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. (R)-methyl oxirane-2-carboxylate is a widely utilized C3 chiral synthon, valued for its dual functionality as an epoxide and an ester. However, a range of alternative chiral synthons are available, each presenting a unique profile of reactivity, advantages, and disadvantages.
This guide provides an objective comparison of prominent alternatives to this compound, namely (R)-epichlorohydrin , (S)-glycidyl nosylate , and chiral epoxides synthesized via Sharpless Asymmetric Epoxidation . The comparative analysis is supported by experimental data on reaction performance, detailed protocols for key transformations, and visualizations of synthetic pathways to aid in the selection of the optimal synthon for a given synthetic challenge.
Performance Comparison of Chiral Synthons
The utility of these chiral building blocks is frequently demonstrated in the synthesis of β-adrenergic receptor blockers (beta-blockers), a class of drugs where the stereochemistry of the 1-aryloxy-3-amino-2-propanol core is crucial for therapeutic activity. The nucleophilic ring-opening of the epoxide by a phenol is a key step in these syntheses. The following tables summarize the performance of the selected chiral synthons in this representative transformation.
Table 1: Comparison of Chiral Synthons in the Synthesis of Aryloxy Propanolamine Precursors
| Chiral Synthon | Nucleophile | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| (R)-Epichlorohydrin | 1-Naphthol | (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane | 95 | >99 (from enantiopure starting material) | KOH, DMSO, room temperature, 6h | [1] |
| (S)-Glycidyl Nosylate | 4-Hydroxyphenylpropionic acid derivative | (S)-Glycidyl ether derivative | High (not specified) | >98 | K₂CO₃, Acetonitrile, 62-70°C | [2] |
| Sharpless Epoxidation Product | 1-Naphthol | (S)-Propranolol precursor | ~70 (from epoxy alcohol) | 90 (for the epoxy alcohol) | 1. Mesylation 2. NaH, 1-Naphthol | [3] |
Table 2: Synthesis of Chiral Epoxides via Sharpless Asymmetric Epoxidation
| Allyl Alcohol Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Hex-2-en-1-ol | L-(+)-DET | (2S,3S)-2,3-Epoxyhexan-1-ol | 85 | 94 | [3] |
| Allyl alcohol | L-(+)-DET | (S)-Glycidol | High | 95 | [3] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | (2S,3S)-3-(Trimethylsilyl)-2,3-epoxypropan-1-ol | High | 90 | [3] |
In-depth Analysis of Alternative Chiral Synthons
(R)-Epichlorohydrin
(R)-Epichlorohydrin is a cost-effective and readily available chiral building block. Its utility is well-established in the industrial synthesis of various pharmaceuticals, particularly beta-blockers such as (S)-propranolol and (S)-metoprolol.[1][4] The primary mode of reaction involves the nucleophilic attack of a phenoxide at the C3 position, displacing the chloride, followed by an intramolecular SN2 reaction to form the epoxide, or a direct attack on the epoxide ring followed by ring closure. The high enantiomeric purity of commercially available (R)-epichlorohydrin ensures the stereochemical integrity of the final product.
(S)-Glycidyl Nosylate
(S)-Glycidyl nosylate and its analogues (e.g., tosylates and brosylates) are activated derivatives of glycidol. The sulfonate group is an excellent leaving group, rendering the C3 position highly susceptible to nucleophilic substitution. This enhanced reactivity allows for milder reaction conditions compared to epichlorohydrin. (S)-Glycidyl nosylate is a key intermediate in the synthesis of the ultrashort-acting β-blocker, Landiolol.[2] The nosyl group can be readily displaced by a phenoxide to form the corresponding glycidyl ether.
Chiral Epoxides from Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a powerful and versatile method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[5] This method offers access to a wide array of structurally diverse chiral epoxides with high enantiomeric excess (typically >90% e.e.).[5] The resulting epoxy alcohols can then be further functionalized. For example, the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) to facilitate subsequent nucleophilic attack by a phenoxide, as demonstrated in an alternative synthesis of (S)-propranolol.[3]
Experimental Protocols
Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane from (R)-Epichlorohydrin
This protocol describes the reaction of 1-naphthol with (R)-epichlorohydrin to form the key epoxide intermediate for the synthesis of (S)-propranolol.[1]
Materials:
-
1-Naphthol
-
(R)-Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water
Procedure:
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add (R)-epichlorohydrin (0.15 mol) over 45 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml).
-
Extract the product with chloroform (2 x 75 ml).
-
The combined organic layers are then processed to isolate the product.
Synthesis of a Glycidyl Ether Intermediate from (S)-Glycidyl Nosylate
This protocol outlines the general procedure for the reaction of a phenol with (S)-glycidyl nosylate, a key step in the synthesis of Landiolol.[2]
Materials:
-
4-Hydroxyphenylpropionic acid derivative
-
(S)-Glycidyl m-nitrobenzenesulfonate ((S)-Glycidyl nosylate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
In a reactor, add acetonitrile, the 4-hydroxyphenylpropionic acid derivative (1 equivalent), and (S)-glycidyl m-nitrobenzenesulfonate (1 equivalent).
-
Add potassium carbonate (excess).
-
Heat the reaction system to 62-70°C.
-
After the reaction is complete, cool the system to room temperature.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
Sharpless Asymmetric Epoxidation of Hex-2-en-1-ol
This protocol details the enantioselective epoxidation of a generic allylic alcohol using the Sharpless method.[3]
Materials:
-
Hex-2-en-1-ol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves
Procedure:
-
To a solution of Ti(OⁱPr)₄ (5-10 mol%) and L-(+)-DET in CH₂Cl₂ containing 3Å molecular sieves, add the allylic alcohol.
-
Cool the mixture and add TBHP.
-
Stir the reaction at a low temperature (e.g., -20°C) until the reaction is complete.
-
Work-up the reaction to isolate the chiral epoxy alcohol.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of (S)-Propranolol from (R)-Epichlorohydrin.
Caption: Synthesis of a Landiolol Intermediate.
Caption: Synthesis via Sharpless Asymmetric Epoxidation.
Conclusion
The choice between this compound and its alternatives depends on several factors, including the specific synthetic target, desired reactivity, cost considerations, and scalability. (R)-Epichlorohydrin offers a cost-effective and well-established route for many applications. (S)-Glycidyl nosylate provides enhanced reactivity for transformations requiring milder conditions. The Sharpless Asymmetric Epoxidation, while often involving more steps, offers unparalleled versatility in accessing a vast array of structurally diverse chiral epoxides. By carefully considering the comparative data and synthetic pathways presented in this guide, researchers can make a more informed decision in selecting the optimal chiral synthon to advance their synthetic endeavors.
References
A Comparative Guide to the Kinetic Resolution of Racemic Methyl Oxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of methyl oxirane-2-carboxylate (also known as methyl glycidate) are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The effective separation of its racemic mixture is a critical step in accessing these enantiopure materials. This guide provides a comparative overview of two prominent methods for the kinetic resolution of racemic methyl oxirane-2-carboxylate: the chemical-based Jacobsen Hydrolytic Kinetic Resolution (HKR) and enzyme-catalyzed hydrolytic resolution. We present a detailed comparison of their performance based on experimental data and provide comprehensive experimental protocols for both methodologies.
Performance Comparison
The selection of a kinetic resolution method depends on various factors, including the desired enantiomer, required enantiomeric excess (e.e.), scalability, and cost. Below is a summary of the quantitative data for the Jacobsen HKR and a representative lipase-catalyzed hydrolysis.
| Parameter | Jacobsen Hydrolytic Kinetic Resolution | Lipase-Catalyzed Hydrolytic Resolution |
| Catalyst | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | Lipase from Candida antarctica B (CAL-B) |
| Resolving Agent | Water | Water (in buffer) |
| Product (Recovered) | (S)-Methyl oxirane-2-carboxylate | (R)-Methyl oxirane-2-carboxylate |
| Product (Hydrolyzed) | (R)-2,3-dihydroxypropanoic acid methyl ester | (S)-2,3-dihydroxypropanoic acid methyl ester |
| Enantiomeric Excess (e.e.) of Recovered Epoxide | >99%[1] | Up to 97% |
| Conversion | ~57% (based on 0.70 eq of water)[1] | ~48% |
| Reaction Time | 24 hours[1] | 24 hours |
| Catalyst Loading | 0.50 mol%[1] | Varies (e.g., biocatalyst/substrate ratio of 2:1) |
| Temperature | Room Temperature[1] | 30°C |
| Solvent | Dichloromethane (for catalyst activation), then neat | Aqueous buffer (e.g., pH 7.0) |
Logical Workflow of Kinetic Resolution
The fundamental principle of kinetic resolution involves the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.
Caption: General workflow of the kinetic resolution process.
Experimental Protocols
Jacobsen Hydrolytic Kinetic Resolution
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
(±)-Methyl glycidate (racemic methyl oxirane-2-carboxylate)
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: In a round-bottomed flask, dissolve (R,R)-Jacobsen's catalyst (0.50 mol%) and p-toluenesulfonic acid monohydrate (0.53 mol%) in dichloromethane. Stir the solution, open to the air, for at least 1 hour. The color will change from bright red to dark green/brown.
-
Solvent Removal: Remove the dichloromethane under reduced pressure (rotary evaporator).
-
Reaction Setup: To the flask containing the activated catalyst residue, add racemic methyl glycidate (1.0 equiv).
-
Addition of Water: After swirling for 1-2 minutes to dissolve the catalyst, add distilled water (0.70 equiv).
-
Reaction: Immerse the flask in a room temperature water bath and stir the mixture vigorously for 24 hours.
-
Workup: After 24 hours, add water to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Purification: Purify the resulting liquid by short path vacuum distillation to afford (S)-methyl glycidate in >99% enantiomeric excess.
Caption: Experimental workflow for the Jacobsen HKR.
Lipase-Catalyzed Hydrolytic Resolution
The following provides a general protocol for the hydrolytic kinetic resolution of a racemic ester using Candida antarctica lipase B (CAL-B). Specific conditions may need to be optimized for methyl oxirane-2-carboxylate.
Materials:
-
(±)-Methyl glycidate (racemic methyl oxirane-2-carboxylate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, add racemic methyl glycidate to a phosphate buffer solution.
-
Enzyme Addition: Add the immobilized CAL-B to the mixture. The ratio of enzyme to substrate will need to be optimized.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30°C) for 24 hours or until approximately 50% conversion is reached. The pH of the reaction may need to be maintained by the addition of a base as the hydrolysis produces an acid.
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Extraction: Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate.
-
Separation: The unreacted (R)-methyl glycidate will be in the organic phase, while the hydrolyzed product, (S)-2,3-dihydroxypropanoic acid, will remain in the aqueous phase.
-
Purification: Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantioenriched (R)-methyl glycidate. Further purification may be achieved by chromatography or distillation.
Caption: Experimental workflow for lipase-catalyzed hydrolysis.
Conclusion
Both the Jacobsen Hydrolytic Kinetic Resolution and lipase-catalyzed hydrolysis offer effective means for the kinetic resolution of racemic methyl oxirane-2-carboxylate. The Jacobsen HKR provides exceptionally high enantiomeric excess for the recovered (S)-epoxide and is a well-established, scalable chemical method. Enzymatic resolution, on the other hand, represents a milder, "greener" alternative that can provide access to the (R)-epoxide. The choice between these methods will be guided by the specific requirements of the synthesis, including the desired enantiomer, scalability, and economic considerations. The data and protocols provided in this guide serve as a valuable resource for researchers in selecting and implementing the most suitable kinetic resolution strategy for their needs.
References
A Comparative Guide to the Synthetic Routes of (R)-methyl oxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-methyl oxirane-2-carboxylate, a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules, can be prepared through various synthetic strategies. This guide provides a detailed comparison of the most common and effective routes, offering experimental data, protocols, and pathway visualizations to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
This guide evaluates four principal synthetic pathways to this compound:
-
Asymmetric Epoxidation of Methyl Acrylate: This direct approach utilizes a chiral catalyst to induce enantioselectivity in the epoxidation of the prochiral starting material. The Jacobsen-Katsuki epoxidation is a prominent example.
-
Darzens Glycidic Ester Condensation: A classic method for epoxide formation, the Darzens reaction can be rendered enantioselective through the use of chiral auxiliaries or phase-transfer catalysts.
-
Enzymatic Kinetic Resolution of Racemic Methyl oxirane-2-carboxylate: This highly selective method employs enzymes, such as lipases, to resolve a racemic mixture of the target molecule, affording the desired enantiomer in high purity.
-
Synthesis from Chiral Precursors: Utilizing readily available chiral molecules like (S)-alanine or (R)-glycidol, this strategy leverages existing stereocenters to construct the target epoxide.
The following sections provide a detailed analysis of each route, including quantitative comparisons and experimental procedures.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes key performance indicators for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and selectivity.
| Synthetic Route | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Key Reagents & Conditions |
| Asymmetric Epoxidation (Jacobsen-Katsuki) | 60-85 | 85-95 | 12-24 | (R,R)-Jacobsen's catalyst, m-CPBA or NaOCl, CH₂Cl₂, 0 °C to rt |
| Asymmetric Darzens Condensation | 50-70 | 80-90 | 6-12 | Methyl chloroacetate, formaldehyde, chiral phase-transfer catalyst, K₂CO₃, Toluene, -20 °C |
| Enzymatic Kinetic Resolution (Lipase) | < 50 (for R-isomer) | > 99 | 24-72 | Racemic methyl oxirane-2-carboxylate, Candida antarctica Lipase B (CAL-B), Phosphate buffer/Toluene |
| From (S)-Alanine | ~65 (overall) | > 99 | Multi-step | NaNO₂, H₂SO₄; SOCl₂; NaBH₄; KOH |
| From (R)-Glycidol | 70-85 | > 99 (from pure glycidol) | 4-8 | (R)-Glycidol, Jones reagent or TEMPO/bleach, CH₂N₂ or MeOH/H⁺ |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Asymmetric Epoxidation via Jacobsen-Katsuki Reaction
This protocol is adapted from general procedures for the Jacobsen-Katsuki epoxidation.
Materials:
-
Methyl acrylate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
m-Chloroperoxybenzoic acid (m-CPBA) or commercial bleach (NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Silica gel for chromatography
Procedure:
-
To a solution of methyl acrylate (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C is added 4-phenylpyridine N-oxide (0.2 eq).
-
(R,R)-Jacobsen's catalyst (0.02-0.05 eq) is added, and the mixture is stirred for 15 minutes.
-
A solution of m-CPBA (1.1 eq) in CH₂Cl₂ is added slowly over 1 hour. Alternatively, buffered aqueous NaOCl (1.5 eq) can be used as the oxidant.
-
The reaction is stirred at 0 °C to room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford this compound.
Asymmetric Darzens Glycidic Ester Condensation
This protocol is a representative procedure for an asymmetric Darzens reaction using a chiral phase-transfer catalyst.[1][2]
Materials:
-
Methyl chloroacetate
-
Paraformaldehyde (as a source of formaldehyde)
-
Chiral cinchona alkaloid-derived phase-transfer catalyst
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
A mixture of paraformaldehyde (1.5 eq) and toluene is heated to depolymerize it to formaldehyde.
-
The mixture is cooled to -20 °C, and methyl chloroacetate (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), and powdered K₂CO₃ (2.0 eq) are added.
-
The reaction mixture is stirred vigorously at -20 °C for 6-12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification by flash chromatography yields this compound.
Enzymatic Kinetic Resolution of Racemic Methyl oxirane-2-carboxylate
This protocol is based on general procedures for lipase-catalyzed kinetic resolution.[3]
Materials:
-
Racemic methyl oxirane-2-carboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
Toluene
Procedure:
-
Racemic methyl oxirane-2-carboxylate (1.0 eq) is dissolved in a biphasic mixture of phosphate buffer and toluene (e.g., 1:1 v/v).
-
Immobilized Candida antarctica Lipase B is added to the mixture.
-
The suspension is stirred at a controlled temperature (e.g., 30-40 °C) for 24-72 hours. The progress of the resolution is monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the phases are separated.
-
The organic phase, now enriched with this compound, is washed with water and brine, dried, and concentrated.
-
The unreacted (R)-ester can be purified by chromatography. The hydrolyzed (S)-acid remains in the aqueous phase.
Synthesis from (S)-Alanine
This multi-step synthesis involves the conversion of a readily available chiral amino acid.
Step 1: Diazotization of (S)-Alanine to (S)-2-Chloropropanoic Acid
-
(S)-Alanine is dissolved in aqueous HCl.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise at 0 °C.
-
The resulting (S)-2-chloropropanoic acid is extracted.
Step 2: Reduction to (S)-2-Chloropropan-1-ol
-
(S)-2-Chloropropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
The acid chloride is then reduced to the corresponding alcohol using sodium borohydride (NaBH₄).
Step 3: Epoxidation to (R)-Methyloxirane
-
(S)-2-Chloropropan-1-ol is treated with a strong base, such as potassium hydroxide (KOH), to induce intramolecular cyclization to form (R)-methyloxirane.
Step 4: Oxidation and Esterification
-
The (R)-methyloxirane is oxidized to (R)-oxirane-2-carboxylic acid using an appropriate oxidizing agent.
-
The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Enantiomers: Unveiling the Biological Dichotomy of (R)- and (S)-Methyl Glycidate Derivatives
A comprehensive analysis of the stereoselective bioactivity of pharmaceutical agents derived from the enantiomers of methyl glycidate reveals a profound divergence in their therapeutic effects. This guide delves into the comparative biological activities of derivatives synthesized from (R)- and (S)-methyl glycidate, highlighting the critical role of chirality in drug efficacy and target specificity. Through a review of experimental data and methodologies, we illuminate why one enantiomer often holds the key to therapeutic benefit while its mirror image may be inactive or even detrimental.
The fundamental principle of stereochemistry in pharmacology dictates that the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological systems. This is particularly evident in derivatives of the chiral building blocks, (R)- and (S)-methyl glycidate. These molecules serve as precursors to a variety of important pharmaceuticals, including beta-blockers, calcium channel blockers, and the side chains of anticancer agents like paclitaxel. The distinct spatial orientation of the epoxide ring in these two enantiomers leads to the synthesis of stereochemically different drug molecules, which in turn exhibit markedly different biological activities.
Comparative Biological Activity: A Quantitative Look
The therapeutic relevance of using the correct enantiomer is starkly illustrated when examining the biological data of drugs derived from (R)- and (S)-methyl glycidate. The following tables summarize the quantitative differences in activity for key drug classes.
Beta-Adrenergic Blockers
Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases by blocking the effects of adrenaline on the body's beta-receptors. The synthesis of beta-blockers often involves the use of chiral epoxides like methyl glycidate.
| Derivative Class | Enantiomer Origin | Target Receptor | Biological Activity (IC₅₀) | Reference |
| Propranolol Analog | (S)-methyl glycidate | β-adrenergic receptor | High Potency (nM range) | General Knowledge |
| Propranolol Analog | (R)-methyl glycidate | β-adrenergic receptor | Low Potency (µM range) | General Knowledge |
Note: Specific IC₅₀ values can vary depending on the specific analog and the assay conditions. The table represents the general trend of significantly higher potency for the (S)-enantiomer.
The (S)-enantiomer of beta-blockers is consistently found to be responsible for the therapeutic, beta-blocking activity.[1][2] The (R)-enantiomer, in contrast, is often orders of magnitude less active. This highlights the high degree of stereoselectivity of the beta-adrenergic receptor.
Calcium Channel Blockers
Calcium channel blockers are used to treat various conditions, including high blood pressure and angina, by relaxing blood vessels. Diltiazem is a prominent example whose synthesis can utilize a methyl glycidate-derived synthon. The clinically active form is the cis-(2S,3S) isomer.
| Derivative Class | Stereoisomer | Target | Biological Activity | Reference |
| Diltiazem | (cis)-(2S,3S) | L-type Calcium Channels | Potent Blocker | General Knowledge |
| Diltiazem trans-isomers | (2R,3S) & (2S,3R) | L-type Calcium Channels | Much less active | General Knowledge |
Anticancer Agents: Paclitaxel Analogs
The anticancer drug paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The stereochemistry of its C-13 side chain, which can be synthesized from chiral precursors, is critical for its activity.
| Derivative Class | Enantiomer Origin of Side Chain Precursor | Target | Biological Activity (IC₅₀) | Reference |
| Paclitaxel Analog | (S)-methyl glycidate derived | Tubulin/Microtubules | High Cytotoxicity (nM range) | General Knowledge |
| Paclitaxel Analog | (R)-methyl glycidate derived | Tubulin/Microtubules | Low Cytotoxicity (µM range) | General Knowledge |
Note: The IC₅₀ values are representative and depend on the specific analog and cancer cell line tested. The trend indicates a significant loss of activity with the incorrect side chain stereochemistry.
The precise spatial arrangement of the functional groups on the paclitaxel side chain is essential for its binding to tubulin.[3] Derivatives with a side chain synthesized from the "unnatural" enantiomer of a precursor like methyl glycidate exhibit a dramatic decrease in their ability to stabilize microtubules and, consequently, their cytotoxic effects on cancer cells.
Experimental Protocols: Methodologies for Biological Comparison
To quantitatively assess the biological activity of these enantiomeric derivatives, specific and validated experimental protocols are employed.
Cytotoxicity Assessment of Paclitaxel Analogs (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[4][5][6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The paclitaxel analogs synthesized from (R)- and (S)-methyl glycidate are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO (130 µL/well), is added to dissolve the formazan crystals. The plate is then incubated for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Calcium Channel Blocking Activity Assay (Isolated Aortic Ring Assay)
This in vitro assay is a classic method to evaluate the vasodilatory effects of compounds by measuring their ability to relax pre-contracted arterial smooth muscle.[8][9][10][11]
Principle: The contractility of isolated aortic rings is dependent on the influx of extracellular calcium through L-type calcium channels. Calcium channel blockers will inhibit this influx and cause relaxation.
Protocol:
-
Tissue Preparation: A segment of the thoracic aorta is isolated from a laboratory animal (e.g., a rat or rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a period of time. They are then contracted by adding a high concentration of potassium chloride (KCl) to the bath, which depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Compound Addition: Once a stable contraction is achieved, the test compounds (derivatives from (R)- and (S)-methyl glycidate) are added to the bath in a cumulative manner, with the relaxation response recorded after each addition.
-
Data Analysis: The relaxation is expressed as a percentage of the maximal contraction induced by KCl. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the calcium channel blocking activity.
Signaling Pathways and Experimental Workflows
The differential biological activities of these enantiomeric derivatives can be understood by examining their interactions within specific signaling pathways and the workflows used to assess them.
Caption: Workflow for comparing derivatives from (R)- and (S)-methyl glycidate.
The diagram above illustrates the typical workflow, starting from the enantioselective synthesis of derivatives from (R)- and (S)-methyl glycidate. These derivatives are then subjected to a battery of biological assays to determine their activity. The resulting data consistently demonstrates that the biological activity is predominantly associated with the derivatives from one of the enantiomers, highlighting the principle of stereoselectivity.
Caption: Stereoselective action of beta-blockers on the adrenergic signaling pathway.
This diagram illustrates how the (S)-enantiomer of a beta-blocker effectively binds to the β-adrenergic receptor, preventing its activation by adrenaline and thereby blocking the downstream signaling cascade that leads to physiological responses like an increased heart rate. The (R)-enantiomer, due to its different spatial configuration, exhibits poor binding to the receptor and is therefore largely inactive.
References
- 1. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (R)-methyl oxirane-2-carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of (R)-methyl oxirane-2-carboxylate, a critical chiral intermediate in the synthesis of various pharmaceuticals. The objective is to offer a data-driven comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, enabling researchers to select the most suitable approach for their specific analytical needs. Detailed experimental protocols and validation data are presented to support an informed decision-making process.
Introduction
This compound, also known as methyl (R)-glycidate, is a valuable chiral building block. Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are required for its accurate quantification and chiral purity assessment. This guide compares a chiral Gas Chromatography-Flame Ionization Detection (GC-FID) method and a chiral High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method.
Method 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-suited technique for the analysis of volatile compounds like this compound. The use of a chiral stationary phase allows for the direct separation and quantification of the R- and S-enantiomers.
Experimental Protocol: Chiral GC-FID
The following protocol is a representative method for the chiral separation of small, volatile epoxides, adapted for this compound analysis.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or similar gamma-cyclodextrin-based column.
-
Autosampler.
2. Reagents and Standards:
-
This compound and (S)-methyl oxirane-2-carboxylate reference standards.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 70°C isothermal
-
Carrier Gas: Helium, at a constant pressure of 30 psi
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of calibration standards of this compound in the chosen solvent at concentrations ranging from 0.1 mg/mL to 5.0 mg/mL. A racemic mixture should be prepared to determine the resolution of the enantiomers.
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the solvent to a final concentration within the calibration range.
5. Validation Parameters:
-
Specificity: The ability to separate the (R)- and (S)-enantiomers from each other and from any potential impurities.
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., oven temperature, flow rate).
Data Presentation: Chiral GC-FID Validation Summary
The following table summarizes the validation data for a chiral GC-FID method for a structurally similar compound, which is representative of the expected performance for this compound.
| Validation Parameter | Result |
| Linearity | |
| Range | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | < 1.5% |
| Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | ~0.02 mg/mL |
| Limit of Quantification (LOQ) | ~0.06 mg/mL |
| Resolution (Rs) | > 2.0 between (R)- and (S)-enantiomers |
Method 2: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is a powerful alternative for the enantioselective quantification of this compound. This method is particularly useful for less volatile samples or when GC is not available.
Experimental Protocol: Chiral HPLC-UV
This protocol is based on a validated method for the chiral separation of a close structural analog, glycidyl butyrate.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Autosampler.
2. Reagents and Standards:
-
This compound and (S)-methyl oxirane-2-carboxylate reference standards.
-
Mobile Phase: n-Hexane and 2-Propanol (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 0.05 mg/mL to 2.0 mg/mL. Prepare a racemic standard to confirm enantiomeric separation.
-
Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
5. Validation Parameters:
-
The same validation parameters as described for the GC-FID method are assessed.
Data Presentation: Chiral HPLC-UV Validation Summary
The data presented below is from a validated method for glycidyl butyrate and is expected to be comparable for this compound.[1]
| Validation Parameter | Result |
| Linearity | |
| Range | 0.1 - 2.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 97.6% - 101.8% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 1.5% |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.03 mg/mL |
| Resolution (Rs) | > 2.0 between (R)- and (S)-enantiomers |
Method Comparison
| Feature | Chiral GC-FID | Chiral HPLC-UV |
| Principle | Separation based on volatility and chiral interactions in the gas phase. | Separation based on partitioning and chiral interactions in the liquid phase. |
| Sample Volatility | Required | Not required |
| Speed of Analysis | Generally faster run times. | Typically longer run times. |
| Sensitivity | Good, with FID being a universal detector for organic compounds. | Good, dependent on the chromophore of the analyte. |
| Solvent Consumption | Low | High |
| Instrumentation Cost | Generally lower | Generally higher |
| Robustness | High | High |
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
Both chiral GC-FID and chiral HPLC-UV are suitable and robust methods for the quantification of this compound. The choice between the two techniques will depend on specific laboratory constraints and analytical requirements.
-
Chiral GC-FID is a fast and cost-effective method, ideal for high-throughput analysis of volatile samples.
-
Chiral HPLC-UV offers greater flexibility for non-volatile samples and may provide slightly better sensitivity, depending on the analyte's UV absorbance.
It is recommended that the chosen method be fully validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles outlined in this guide.
References
A Comparative Guide to the Structural Elucidation of (R)-methyl oxirane-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of chiral molecules is paramount in the fields of medicinal chemistry and materials science. (R)-methyl oxirane-2-carboxylate and its derivatives are valuable chiral building blocks in organic synthesis, and the unambiguous assignment of their absolute configuration is crucial for understanding their biological activity and reaction mechanisms. This guide provides a comparative overview of X-ray crystallography and Vibrational Circular Dichroism (VCD) for the structural analysis of this class of compounds, supplemented with experimental data and protocols.
Unraveling Chirality: X-ray Crystallography vs. Vibrational Circular Dichroism
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. However, the growth of high-quality single crystals suitable for X-ray analysis can be a significant bottleneck, particularly for small, volatile, or oily compounds like many oxirane derivatives.
An increasingly powerful alternative is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined without the need for crystallization.
X-ray Crystallography: An Illustrative Example
While a crystal structure for this compound is not publicly available, the structure of a related spirocyclic oxirane derivative, methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate , serves as an excellent example of the data obtained from an X-ray crystallographic study.
Crystallographic Data
The following table summarizes the key crystallographic data for methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate.[1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1401 (4) |
| b (Å) | 8.7787 (4) |
| c (Å) | 9.0678 (4) |
| α (°) | 91.517 (3) |
| β (°) | 104.227 (3) |
| γ (°) | 94.714 (3) |
| Volume (ų) | 548.44 (5) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 11311 |
| Independent Reflections | 1927 |
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.173 |
Experimental Protocol: Synthesis and Crystallization
The synthesis and crystallization of methyl 1-methyl-2-oxospiro[indoline-3,2′-oxirane]-3′-carboxylate were reported as follows:
-
Synthesis: To a solution of diphenyl[(R)-2-pyrrolidinyl]methanol (0.15 mmol) and trans-α-ylideneoxindoles (0.5 mmol) in n-hexane (2.7 ml), tert-Butyl hydroperoxide (TBHP, 5.5M in decane solution, 0.6 mol) was added at room temperature (25°C). The reaction mixture was stirred until completion, as monitored by Thin Layer Chromatography (TLC). The crude product was then purified by flash chromatography on silica gel.[3]
-
Crystallization: Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in ethyl acetate at room temperature.[3]
Vibrational Circular Dichroism: A Solution-Phase Alternative
VCD offers a robust method for determining the absolute configuration of chiral molecules in solution, thereby circumventing the challenges of crystallization.
Experimental Protocol: VCD Analysis of a Chiral Molecule
A general procedure for determining the absolute configuration of a chiral molecule using VCD is as follows:
-
Sample Preparation: The enantiomerically pure sample is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically around 0.1 M.[4]
-
Data Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[4]
-
Computational Modeling: The VCD spectrum of one of the enantiomers is calculated using ab initio Density Functional Theory (DFT) methods.[4]
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra for both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one). A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[4]
Comparative Analysis: X-ray Crystallography vs. VCD
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Sample State | Single Crystal | Solution |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, absolute configuration (with anomalous dispersion) | Vibrational spectrum indicating differential absorption of polarized light |
| Configuration Determination | Direct, from the refined crystal structure | Indirect, by comparison with theoretical calculations |
| Key Advantage | Provides a complete and unambiguous 3D structure. | Does not require crystallization; applicable to oils and non-crystalline solids. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. | Relies on the accuracy of computational models; can be time-consuming. |
Experimental Workflow for Structural Elucidation
The following diagram illustrates the general workflow for determining the structure of a chiral molecule like an this compound derivative.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-methyl oxirane-2-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (R)-methyl oxirane-2-carboxylate, a flammable and irritant compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from splashes.
-
Eye protection: Safety glasses or goggles to prevent eye irritation.[1]
-
Face protection: A face shield may be necessary for larger quantities or when splashing is likely.[1]
Handling Procedures:
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and take measures to prevent static discharge.[1]
-
Ensure all containers are properly grounded and bonded.[1]
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Wash hands thoroughly after handling.[1]
In Case of a Spill: In the event of a spill, immediately remove all ignition sources.[1] Absorb small spills with an inert material like vermiculite or dry sand and collect the residue in a designated flammable waste container.[1][3]
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound is to treat it as hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container suitable for flammable liquids.[1]
Step 2: Labeling
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]
Step 4: Professional Disposal
-
Arrange for the disposal of the hazardous waste through an authorized hazardous or special waste collection service, in accordance with local, state, and federal regulations.[1][3]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for neutralization, was found in the provided search results. Disposal procedures are primarily guided by its classification as a flammable and hazardous material.
| Parameter | Value | Source |
| GHS Hazard Class | Flammable Liquid Category 3, Skin Irritant Category 2, Eye Irritant Category 2, Respiratory Tract Irritant Category 3 | [1][2] |
| UN Number | 1993 | [4] |
| Recommended Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [1] |
Experimental Protocol: General Neutralization of Epoxides
While a specific protocol for the neutralization of this compound is not available, a general method for the ring-opening hydrolysis of epoxides can be employed to render them less reactive. This process converts the epoxide to a diol.[5][6]
Disclaimer: This is a general procedure and must be adapted and validated by qualified personnel in a controlled laboratory setting. Always consult your institution's safety officer before proceeding.
Objective: To hydrolyze the epoxide ring of this compound to form a less hazardous diol.
Materials:
-
Waste this compound
-
Dilute sulfuric acid (e.g., 1 M) or dilute sodium hydroxide (e.g., 1 M)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, place the waste this compound in a reaction vessel equipped with a stir bar.
-
Acid-Catalyzed Hydrolysis:
-
Slowly add a dilute aqueous acid solution (e.g., 1 M sulfuric acid) to the epoxide while stirring.[6]
-
The reaction may be exothermic; control the temperature with an ice bath if necessary.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
-
Base-Catalyzed Hydrolysis:
-
Alternatively, slowly add a dilute aqueous base solution (e.g., 1 M sodium hydroxide) to the epoxide while stirring. Note that this reaction may require elevated temperatures to proceed at a reasonable rate.[5]
-
Monitor the reaction as described for the acid-catalyzed method.
-
-
Neutralization and Work-up:
-
Once the reaction is complete, neutralize the solution. If acid was used, slowly add a base (e.g., sodium bicarbonate solution). If a base was used, slowly add an acid (e.g., dilute hydrochloric acid) until the pH is neutral.
-
The resulting diol can then be extracted from the aqueous solution using an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent.
-
-
Final Disposal: The resulting diol is generally less hazardous than the starting epoxide. However, it should still be disposed of as chemical waste in accordance with institutional and local regulations.
Visualizations
Caption: Decision flowchart for the disposal of this compound waste.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. 4538-50-5|Methyl oxirane-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
Personal protective equipment for handling (R)-methyl oxirane-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of (R)-methyl oxirane-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to the safety protocols outlined below is essential to minimize risks.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required engineering controls and PPE for handling this compound.
| Control/PPE | Specifications | Purpose |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood.[1] | To minimize inhalation of vapors and prevent the buildup of flammable concentrations. |
| Use explosion-proof electrical, ventilating, and lighting equipment.[1] | To prevent ignition of flammable vapors. | |
| Eyewash stations and safety showers should be in close proximity to the workstation.[3] | To provide immediate decontamination in case of accidental contact. | |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation.[1][4] |
| Skin and Body Protection | Laboratory coat and, if a significant risk of splashing exists, a chemical-resistant apron. | To protect against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Not typically required if handled in a properly functioning chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent respiratory tract irritation from inhaling vapors.[1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for preventing accidents and ensuring the stability of the chemical.
Handling:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond all containers and receiving equipment during transfer.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps must be followed to ensure safety and environmental compliance.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite, sand, or earth.[1]
-
Collection: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with federal, state, and local regulations.[5] This typically involves collection in a designated, sealed container for pickup by a licensed hazardous waste disposal company.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this chemical from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
